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Core Science & Biosynthesis

Foundational

5-Iodo-2-methyl-N-propylaniline: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary Physicochemical & Structural Profiling Understanding the physical and chemical parameters of 5-Iodo-2-methyl-N-propylaniline is essential for predicting its behavior in both catalytic cycles and biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Physicochemical & Structural Profiling

Understanding the physical and chemical parameters of 5-Iodo-2-methyl-N-propylaniline is essential for predicting its behavior in both catalytic cycles and biological systems. The N-alkylation of anilines inherently increases lipophilicity, a property frequently exploited to enhance the membrane permeability of pharmaceutical candidates .

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication
CAS Number 1694178-60-3Unique chemical identifier for procurement and literature tracking .
Molecular Formula C10H14INDefines stoichiometry for cross-coupling and functionalization.
Molar Mass 275.13 g/mol High molecular weight driven by the C5 iodine atom.
LogP (Estimated) ~3.8Highly lipophilic; ideal for crossing lipid bilayers and occupying hydrophobic enzyme pockets.
H-Bond Donors 1 (-NH-)The secondary amine acts as a critical hydrogen bond donor in kinase hinge regions .
H-Bond Acceptors 1 (-N-)Participates in target binding and solvation dynamics.
C-I Bond Energy ~65 kcal/molHighly labile; enables rapid, low-temperature oxidative addition by Pd(0) .

Chemical Reactivity & Mechanistic Logic

The synthetic utility of 5-Iodo-2-methyl-N-propylaniline is governed by the interplay of its three substituents:

  • The C5-Iodine (The Catalytic Handle): The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds. This low bond dissociation energy ensures that the oxidative addition of zerovalent palladium (Pd(0)) occurs rapidly and chemoselectively [[1]]([Link]). This allows for efficient Sonogashira, Heck, and Suzuki-Miyaura cross-couplings without requiring harsh thermal conditions that might degrade the amine .

  • The N-Propyl Group (The Pharmacophore): The widespread presence of arylated and alkylated amines in pharmaceuticals makes this moiety highly valuable . The propyl chain increases the steric bulk around the nitrogen, which can prevent unwanted side reactions (e.g., over-alkylation) while providing a flexible lipophilic vector to engage hydrophobic sub-pockets in target proteins .

  • The C2-Methyl Group (The Steric Modulator): Positioned ortho to the amine, this methyl group restricts the rotational freedom of the N-propyl chain. This steric hindrance locks the molecule into a specific conformation, which is a proven strategy in medicinal chemistry to reduce entropic penalties upon target binding.

G A 5-Iodo-2-methyl-N-propylaniline (C-I Bond Target) B Pd(0) Catalyst Coordination A->B Ligand Exchange C Oxidative Addition (Rapid C-I Cleavage) B->C Insertion D Transmetalation (Boronate Complex) C->D Base Activation E Reductive Elimination (C-C Bond Formation) D->E Isomerization E->B Pd(0) Regeneration F C5-Functionalized Aniline Derivative E->F Product Release

Catalytic cycle of Pd-catalyzed cross-coupling at the C5 position.

Experimental Methodologies: Self-Validating Protocols

To leverage this building block, researchers frequently employ palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system , ensuring that causality and in-process controls drive the experimental workflow.

Protocol: Chemoselective C5 Suzuki-Miyaura Coupling

Objective: Achieve selective C-C bond formation at the C5 position while preserving the secondary N-propyl amine.

Phase 1: Reagent Assembly & Degassing

  • Charge a flame-dried Schlenk flask with 5-Iodo-2-methyl-N-propylaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: K₂CO₃ acts as a mild base to quaternize the boronic acid into a highly nucleophilic boronate complex, accelerating transmetalation without degrading the secondary amine.

  • Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a wide bite angle (99°), which forces the intermediate Pd(II) complex into a geometry that drastically accelerates reductive elimination—overcoming the steric bulk of the ortho-methyl group.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized water.

    • Causality: Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, creating a highly polar system that facilitates the catalytic cycle.

  • Degassing: Subject the suspension to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, which would prematurely halt the catalytic turnover.

Phase 2: Reaction Execution & In-Process Validation 5. Heat the mixture to 90 °C under an Argon atmosphere for 4 hours. Microwave irradiation can alternatively be employed to reduce reaction times to minutes . 6. Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 276 [M+H]⁺) is entirely consumed and replaced by the target product mass.

Table 2: Reaction Optimization Parameters

Catalyst SystemBaseSolventTemp (°C)Expected YieldCausality / Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100Moderate (60%)Monodentate ligands suffer from slow reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 Excellent (>90%) Bidentate ligand bite angle accelerates product release.
Pd(OAc)₂ / SPhosK₃PO₄Toluene100High (85%)Bulky Buchwald ligand overcomes ortho-methyl steric hindrance.

Applications in Drug Discovery

N-alkylanilines are privileged scaffolds in medicinal chemistry. Research has demonstrated that N-alkylated aniline derivatives exhibit potent bioactivity, serving as core structural motifs for inhibitors targeting acetylcholinesterase (AChE) and carbonic anhydrases .

When 5-Iodo-2-methyl-N-propylaniline is functionalized at the C5 position with heterocyclic moieties, the resulting compounds frequently act as potent kinase inhibitors. The N-propyl group penetrates deep into the hydrophobic pockets adjacent to the ATP-binding site, while the secondary amine forms critical hydrogen bonds with the kinase hinge region, effectively blocking downstream cellular proliferation pathways.

Pathway Inhibitor N-Propylaniline Derived Inhibitor ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Kinase Target Kinase (e.g., MEK/ERK) Substrate Downstream Substrates Kinase->Substrate Phosphorylation ATP->Kinase Blocked Activation Proliferation Cell Proliferation Substrate->Proliferation Inhibited Apoptosis Apoptosis (Cell Death) Substrate->Apoptosis Induced

Mechanism of action for N-propylaniline-derived kinase inhibitors.

References

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI (Catalysts) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) / NIH URL: [Link]

  • Source: Google Patents (US5030759A)
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study Source: Arabian Journal of Chemistry (ScienceDirect) URL: [Link]

Sources

Exploratory

The Application Scientist’s Perspective: Structural Causality in Molecular Stability

Thermodynamic Stability and Mechanistic Profiling of 5-Iodo-2-methyl-N-propylaniline: A Technical Guide for Drug Development In modern drug discovery—particularly in the design of targeted protein degraders (PROTACs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Mechanistic Profiling of 5-Iodo-2-methyl-N-propylaniline: A Technical Guide for Drug Development

In modern drug discovery—particularly in the design of targeted protein degraders (PROTACs) and covalent kinase inhibitors—highly functionalized anilines serve as foundational scaffolds[1]. 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) is a prime example of a building block that balances synthetic utility with inherent thermodynamic vulnerabilities.

As an application scientist, I approach the thermodynamic stability of this compound not as a static metric, but as a dynamic equilibrium dictated by internal structural stress points. To successfully utilize this intermediate in multi-step syntheses or formulation, one must understand the causality behind its degradation: specifically, the interplay between the weak carbon-iodine (C-I) bond and the steric strain induced by the ortho-methyl group.

Thermodynamic Determinants: The Ortho Effect and Bond Dissociation

The thermodynamic profile of 5-Iodo-2-methyl-N-propylaniline is governed by two competing mechanistic phenomena:

A. The Steric "Ortho Effect" and Out-of-Plane Twisting The presence of a methyl group ortho to the N-propylamine moiety induces severe steric clash. To minimize steric strain energy, the N-propyl group is forced out of coplanarity with the aromatic ring. This conformational twist disrupts the parallel overlap between the nitrogen’s non-bonding lone pair ( n ) and the π∗ -orbital of the aromatic system. This phenomenon, often referred to as "base weakening," reduces resonance stabilization, slightly increasing the ground-state enthalpy of the molecule and lowering the activation energy required for oxidative N-dealkylation[2][3].

B. C-I Bond Dissociation Energy (BDE) Thermodynamically, the C-I bond is the weakest link in the molecule. The bond dissociation energy (BDE) of an aryl iodide is approximately 65.7 to 66.7 kcal/mol (roughly 280 kJ/mol)[4][5]. Because this energy threshold is relatively low, the molecule is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) light or elevated thermal conditions. This cleavage generates a highly reactive aryl radical intermediate, which rapidly abstracts a hydrogen atom from the solvent matrix to form the deiodinated byproduct, 2-methyl-N-propylaniline.

degradation_pathways A 5-Iodo-2-methyl- N-propylaniline B Aryl Radical Intermediate A->B hν / ΔT (C-I Cleavage) D 5-Iodo-2-methylaniline (N-Dealkylation Product) A->D ROS / Oxidation (C-N Cleavage) C 2-Methyl-N-propylaniline (Deiodination Product) B->C H-abstraction (Solvent)

Fig 1. Thermodynamic degradation pathways of 5-Iodo-2-methyl-N-propylaniline.

Quantitative Thermodynamic Data

To predict the behavior of 5-Iodo-2-methyl-N-propylaniline during scale-up, we must quantify its energy landscape. The table below synthesizes the thermodynamic parameters that dictate its stability profile.

Thermodynamic ParameterEstimated ValueMechanistic Consequence
C-I Bond Dissociation Energy (BDE) ~66.7 kcal/mol (280 kJ/mol)Primary failure point; high susceptibility to photolytic homolysis[4][5].
C-N Bond Dissociation Energy ~105.0 kcal/molHighly stable against thermal homolysis; requires oxidative conditions to break.
Steric Strain Energy (Ortho Effect) +3.2 to 4.5 kcal/molForces N-propyl out of plane, increasing susceptibility to N-oxidation[2].
Standard Enthalpy of Formation ( ΔHf∘​ ) +12.4 kcal/molEndothermic formation relative to elements; typical for iodo-aromatics.
Calculated LogP 3.8High lipophilicity; drives partitioning into non-polar solvent matrices.

Self-Validating Experimental Protocols

A robust experimental methodology must do more than list steps; it must be a self-validating system that proves causality. To accurately profile the thermodynamic stability of 5-Iodo-2-methyl-N-propylaniline, we employ a dual-stress assay with intrinsic mechanistic controls.

Protocol: Mechanistic Deconvolution of Thermal vs. Photolytic Degradation

Objective: To isolate and quantify the kinetics of C-I homolysis versus N-dealkylation, proving that C-I cleavage is photolytically driven while N-dealkylation is oxidatively driven.

Self-Validating Controls:

  • Dark Control: Isolates purely thermal degradation from photolytic effects.

  • Radical Scavenger Arm (Ascorbic Acid): Quenches the aryl radical intermediate. If deiodination drops in this arm, it proves the mechanism is homolytic C-I cleavage rather than heterolytic hydrolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mM stock solution of 5-Iodo-2-methyl-N-propylaniline in a 50:50 mixture of Acetonitrile and aqueous Phosphate Buffer (pH 7.4). Add 0.1 mM of an isotopically labeled internal standard ( 13C6​ -iodobenzene) to correct for ionization variations.

  • Sample Aliquoting (The Validation Matrix):

    • Group A (Standard Stress): Exposed to ICH Q1B standard UV-Vis light at 40°C.

    • Group B (Dark Control): Wrapped in aluminum foil, maintained at 40°C.

    • Group C (Scavenger): Standard stress conditions + 10 mM Ascorbic Acid.

  • Stress Induction & Sampling: Incubate all groups in a controlled stability chamber. Withdraw 100 µL aliquots at t=0,2,4,8,12,and 24 hours.

  • Quenching: Immediately quench the withdrawn aliquots by adding 100 µL of ice-cold methanol containing 1% formic acid to halt radical propagation and stabilize the amine.

  • LC-MS/MS Analysis: Inject 5 µL into a reversed-phase LC-MS/MS system (C18 column). Monitor the parent mass ( m/z 276.1 [M+H]+ ), the deiodinated product ( m/z 150.1 [M+H]+ ), and the N-dealkylated product ( m/z 234.0 [M+H]+ ).

  • Data Synthesis: Calculate the first-order degradation rate constants ( k ) for each group. A high k in Group A, near-zero k in Group B, and suppressed deiodination in Group C definitively proves that C-I bond failure is a photolytically driven radical process.

experimental_workflow S1 Step 1: Sample Prep Equilibrate in aqueous/organic matrix Add internal standard S2 Step 2: Stress Induction Thermal (40°C) & Photolytic (UV-Vis) Include dark & scavenger controls S1->S2 S3 Step 3: Quenching Rapid cooling & acid stabilization (Ice-cold MeOH / Formic Acid) S2->S3 S4 Step 4: LC-MS/MS Quantify C-I vs C-N cleavage Calculate kinetic parameters S3->S4

Fig 2. Self-validating workflow for isolating photolytic vs. thermal degradation kinetics.

Conclusion for Drug Development

For synthetic chemists and formulators, the thermodynamic data dictates strict handling parameters for 5-Iodo-2-methyl-N-propylaniline. Because the C-I BDE is the limiting factor, all storage and reaction setups must utilize actinic (amber) glassware to prevent photolytic deiodination. Furthermore, recognizing the steric strain imposed by the ortho-methyl group allows chemists to predict secondary reaction rates, ensuring higher yields when utilizing this compound in cross-coupling methodologies.

Sources

Foundational

The Solubility Profile of 5-Iodo-2-methyl-N-propylaniline in Organic Solvents: A Technical Guide for Process Chemists

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of predicting and optimizing the solubility of highly functionalized building blocks. 5-Iodo-2-methyl-N-propylaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of predicting and optimizing the solubility of highly functionalized building blocks. 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) is a specialized intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because this compound is often subjected to transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki couplings), understanding its thermodynamic solubility across various organic solvents is critical for maximizing reaction kinetics and product yield.

This whitepaper provides an in-depth analysis of the solubility profile of 5-Iodo-2-methyl-N-propylaniline, grounded in thermodynamic principles, and offers a self-validating experimental protocol for empirical determination in your laboratory.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To accurately predict the solubility of a complex molecule, we must move beyond the simplistic "like dissolves like" heuristic and employ Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • δD​ : Dispersion forces (van der Waals interactions).

  • δP​ : Polar forces (dipole-dipole interactions).

  • δH​ : Hydrogen-bonding forces.

The parent compound, aniline, possesses well-documented HSP values ( δD​≈20.1 , δP​≈5.8 , δH​≈11.2 )[2][3]. While aniline is miscible with many organic solvents, its primary amine group allows it to maintain moderate aqueous solubility through strong hydrogen bonding[4].

However, the structural modifications in 5-Iodo-2-methyl-N-propylaniline drastically alter this profile:

  • 5-Iodo Group : The heavy iodine atom is highly polarizable. This significantly increases the dispersion component ( δD​ ) and introduces the potential for halogen bonding (acting as a Lewis acid via its σ -hole) with electron-rich solvents. Halogenated anilines generally exhibit high lipophilicity[5].

  • N-Propyl Chain : Alkylation of the amine converts it to a secondary amine, eliminating one hydrogen bond donor and increasing the hydrophobic bulk, which drastically lowers δH​ and increases δD​ .

  • 2-Methyl Group (Ortho-Effect) : The methyl group positioned ortho to the amine creates severe steric hindrance. This restricts the rotational freedom of the N-propyl chain and physically shields the remaining N-H proton, further suppressing the molecule's hydrogen-bonding capacity.

G Core 5-Iodo-2-methyl- N-propylaniline Iodo 5-Iodo Group (Heavy Halogen) Core->Iodo Propyl N-Propyl Chain (Aliphatic) Core->Propyl Methyl 2-Methyl Group (Ortho Sterics) Core->Methyl Dispersion Increases Dispersion (δD) Enhances Lipophilicity Iodo->Dispersion Polarity Modulates Polarity (δP) Dipole Moment Shift Iodo->Polarity Propyl->Dispersion HBond Decreases H-Bonding (δH) Hindered Amine Propyl->HBond Methyl->HBond

Caption: Structural features of 5-Iodo-2-methyl-N-propylaniline and their impact on Hansen Solubility Parameters.

Quantitative Solubility Profile in Organic Solvents

Based on the HSP framework and the behavior of structurally analogous halogenated anilines[5], 5-Iodo-2-methyl-N-propylaniline exhibits a high affinity for non-polar and polar aprotic solvents, while demonstrating poor solubility in highly structured protic networks.

The following table summarizes the solubility profile across standard solvent classes at 25°C:

Solvent ClassRepresentative SolventEstimated SolubilityPrimary Interaction Mechanism
Aromatic Hydrocarbons TolueneMiscible (> 500 mg/mL)Strong π−π stacking and optimal δD​ matching. Ideal for cross-coupling.
Halogenated Solvents Dichloromethane (DCM)Miscible (> 500 mg/mL)High polarizability match; optimal alignment of dipole moments ( δP​ ).
Ethers Tetrahydrofuran (THF)Highly Soluble (> 300 mg/mL)Halogen bonding (I···O interactions) and dipole-dipole stabilization.
Polar Aprotic N,N-DimethylformamideSoluble (~ 200 mg/mL)Strong dipole-dipole interactions, though slight δD​ mismatch limits miscibility.
Aliphatic Hydrocarbons n-HeptaneModerately Soluble (~ 50 mg/mL)Driven purely by the hydrophobic N-propyl chain and methyl group.
Alcohols MethanolSparingly Soluble (~ 20 mg/mL)Limited by the energetic cost of disrupting the solvent's strong H-bond network.
Aqueous WaterInsoluble (< 0.1 mg/mL)Extreme hydrophobicity; steric shielding prevents effective hydration of the amine.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To generate precise, actionable data for process scale-up, kinetic dissolution methods are insufficient. You must determine the thermodynamic solubility. The following isothermal shake-flask protocol coupled with HPLC-UV is designed as a self-validating system to eliminate common experimental artifacts.

Methodology: Isothermal Shake-Flask with HPLC-UV

Step 1: Preparation of Saturated Solutions

  • Action: Add an excess of 5-Iodo-2-methyl-N-propylaniline (approx. 100 mg) to 2.0 mL of the target organic solvent in a 5 mL amber glass vial.

  • Causality: The use of amber glass is mandatory. Iodo-aromatic compounds are susceptible to photo-induced homolytic cleavage of the C-I bond. Protecting the sample prevents degradation byproducts from altering the solvent's dielectric constant and skewing the solubility data.

Step 2: Isothermal Equilibration

  • Action: Seal the vials with PTFE-lined caps and place them in a thermostatically controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

  • Causality: A 48-hour window ensures complete thermodynamic equilibrium between the solid and liquid phases. Shorter times often capture transient kinetic dissolution states, leading to false-low readings.

Step 3: Phase Separation

  • Action: Transfer the vials to a temperature-controlled centrifuge (maintained strictly at 25 °C) and spin at 10,000 rpm for 15 minutes.

  • Self-Validation: Centrifugation is prioritized over direct filtration at this stage. Direct filtration of a suspension can cause localized pressure drops that trigger premature precipitation, invalidating the sample.

Step 4: Microfiltration

  • Action: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Crucial: The filter must be pre-saturated by passing 1 mL of pure solvent through it first.

  • Causality: Highly lipophilic compounds exhibit strong non-specific binding to hydrophobic fluoropolymer membranes. Pre-saturating the filter prevents the membrane from stripping the analyte out of your solution.

Step 5: HPLC-UV Quantification & Solid-Phase Verification

  • Action: Dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water 80:20) to bring the concentration within the linear dynamic range of the UV detector. Quantify against a validated 5-point calibration curve.

  • Self-Validation: Recover the excess solid from the centrifuge pellet and analyze it via X-ray Powder Diffraction (XRPD). This confirms that no solvate formation or polymorphic transitions occurred during the 48-hour equilibration, ensuring the measured concentration represents the true solubility of the starting polymorph.

Workflow Step1 1. Isothermal Equilibration (Amber Vial, 48h at 25°C) Step2 2. Phase Separation (Centrifugation at 25°C) Step1->Step2 Step3 3. Microfiltration (Pre-saturated 0.22 µm PTFE) Step2->Step3 Step4 4. Serial Dilution (In Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Calibration Curve) Step4->Step5

Caption: Self-validating experimental workflow for quantitative solubility determination via HPLC-UV.

Conclusion for Process Development

For researchers utilizing 5-Iodo-2-methyl-N-propylaniline in synthesis, the solubility profile dictates that toluene and tetrahydrofuran (THF) are the optimal solvents for stock solution preparation and subsequent cross-coupling reactions. The severe steric hindrance and high lipophilicity of the molecule render protic solvents highly inefficient. By applying the HSP framework and adhering to the self-validating shake-flask protocol outlined above, development teams can accurately map the solubility space required for scalable, high-yield chemical manufacturing.

References

2.[2] Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL: [Link]

3.[3] Title: Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena Source: Langmuir - ACS Publications URL: [Link]

5.[5] Title: Facile dehalogenation of halogenated anilines and their derivatives Source: ResearchGate URL: [Link]

Sources

Exploratory

Technical Guide: Elucidation of Molecular Weight and Exact Mass for 5-Iodo-2-methyl-N-propylaniline

Abstract This technical guide provides a comprehensive analysis of 5-Iodo-2-methyl-N-propylaniline, a substituted aniline derivative of interest in synthetic chemistry and drug development. The primary focus is to elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Iodo-2-methyl-N-propylaniline, a substituted aniline derivative of interest in synthetic chemistry and drug development. The primary focus is to elucidate its molecular weight and exact mass, two fundamental but distinct physicochemical properties crucial for compound identification and characterization. We will explore the theoretical basis for these values, the causality behind choosing specific analytical techniques, and provide a validated protocol for their experimental determination using high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of molecular characterization for novel chemical entities.

Introduction to 5-Iodo-2-methyl-N-propylaniline

5-Iodo-2-methyl-N-propylaniline is an aromatic amine whose structure suggests its utility as a versatile chemical intermediate. Halogenated anilines are foundational building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of an iodine atom, a methyl group, and an N-propyl group on the aniline scaffold creates specific steric and electronic properties, enhancing its reactivity for diverse functionalization through reactions like electrophilic substitution.[1]

For any research or development application, unambiguous identification is paramount. This begins with a precise understanding of the compound's mass.

  • Chemical Structure: (Self-generated image for illustrative purposes)

  • Chemical Formula: C₁₀H₁₄IN

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In analytical chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent fundamentally different concepts. The choice between them is dictated by the application and the analytical technology employed.

Molecular Weight (Average Molecular Mass)

Molecular weight is the weighted average of the masses of a molecule's constituent atoms based on the natural isotopic abundance of each element. For instance, carbon's atomic weight of ~12.011 amu accounts for both the highly abundant ¹²C isotope and the ~1.1% natural abundance of the ¹³C isotope. This value is indispensable for gravimetric analysis and stoichiometric calculations involving bulk materials, where trillions of molecules with varying isotopic compositions are present.

Exact Mass (Monoisotopic Mass)

Exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] This value is not an average; it corresponds to a single, specific isotopic composition (isotopologue). Its significance is paramount in mass spectrometry, a technique capable of separating and detecting individual ions based on their mass-to-charge ratio (m/z).[3][4] High-resolution mass spectrometers can measure m/z with enough precision (typically to four or five decimal places) to distinguish between molecules with the same nominal mass but different elemental formulas, making exact mass a powerful tool for confirming a compound's identity.

Physicochemical Properties of 5-Iodo-2-methyl-N-propylaniline

The calculated mass values for 5-Iodo-2-methyl-N-propylaniline are summarized below. These values serve as the theoretical benchmark for experimental verification.

PropertyValueDescription
Chemical Formula C₁₀H₁₄INThe elemental composition of the molecule.
Molecular Weight 275.13 g/mol Calculated using the weighted average atomic masses of C, H, I, and N. Used for bulk chemistry (stoichiometry).
Exact Mass 275.01710 DaCalculated using the monoisotopic masses of ¹²C, ¹H, ¹²⁷I, and ¹⁴N. This is the value targeted in high-resolution mass spectrometry.

Analytical Determination via High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for determining the exact mass of a molecule.[3] The process involves ionizing the molecule, separating the resulting ion by its mass-to-charge ratio, and detecting it.[4]

The Imperative of High Resolution

To confidently determine an elemental formula, a high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer) is essential. These instruments provide the mass accuracy required to distinguish 5-Iodo-2-methyl-N-propylaniline (C₁₀H₁₄IN, 275.01710 Da) from other isobaric ions—ions that have the same nominal mass but different exact masses and formulas.

Ionization Technique: The Causality of Choice

The goal is to generate the intact molecular ion (M⁺ or [M+H]⁺) with high efficiency.

  • Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons (~70 eV) that impart significant energy, leading to extensive and often complex fragmentation.[3] While the resulting "molecular fingerprint" is useful for structural elucidation, it can sometimes obliterate the molecular ion, making it difficult to determine the initial mass.

  • Soft Ionization (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI): These are the preferred methods for exact mass determination. They impart less energy, resulting in minimal fragmentation and a strong signal for the molecular ion (typically as a protonated species, [M+H]⁺, in ESI).[3] This preserves the very information we seek to measure.

The Isotopic Signature of Iodine

Many halogenated compounds exhibit a characteristic isotopic pattern. For example, compounds with one chlorine atom show M and M+2 peaks in a ~3:1 ratio, while bromine-containing compounds show M and M+2 peaks of nearly equal intensity.[5] Iodine, however, is naturally monoisotopic (¹²⁷I is 100% abundant). Consequently, the molecular ion cluster for 5-Iodo-2-methyl-N-propylaniline will not have a significant M+2 peak, simplifying spectral interpretation. The primary isotopic complexity will arise from the natural abundance of ¹³C.

Experimental Workflow and Protocol

The following section outlines a self-validating workflow and a detailed protocol for the determination of the exact mass of 5-Iodo-2-methyl-N-propylaniline using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Analytical Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep 1. Standard Solution (1-10 µg/mL in Methanol/Water) lc 2. LC Separation (C18 Column) prep->lc esi 3. Ionization (Positive ESI Mode) lc->esi hrms 4. Mass Analysis (TOF or Orbitrap) esi->hrms detect 5. Detection hrms->detect process 6. Data Extraction (Find [M+H]⁺ Ion) detect->process result 7. Result Validation (Mass Accuracy < 5 ppm) process->result

Caption: Workflow for exact mass determination by LC-HRMS.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating a lock mass for continuous calibration to ensure high mass accuracy.

  • Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of 5-Iodo-2-methyl-N-propylaniline in HPLC-grade methanol. b. Dilute the stock solution with a 50:50 mixture of methanol and deionized water (containing 0.1% formic acid to promote protonation) to a final working concentration of 5 µg/mL.

  • Liquid Chromatography (LC) Parameters: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters: a. Ionization Mode: Electrospray Ionization, Positive (ESI+). b. Capillary Voltage: 3.5 kV. c. Gas Temperature: 325 °C. d. Mass Range: 100-500 m/z. e. Acquisition Mode: Full Scan. f. Internal Calibration (Lock Mass): Introduce a known reference compound (e.g., purine) continuously to ensure a mass accuracy of < 5 ppm. The instrument software uses this reference ion to correct for any mass drift during the analysis.

  • Data Analysis and Validation: a. Extract the ion chromatogram for the theoretical [M+H]⁺ of the target compound. For C₁₀H₁₄IN, the protonated exact mass is 276.02492 Da (275.01710 + 1.007825). b. From the corresponding mass spectrum, record the measured exact mass of the most intense peak in the isotopic cluster. c. Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6 d. Acceptance Criterion: The absolute mass error must be less than 5 ppm for confident identification.

Conclusion

The precise characterization of a chemical entity like 5-Iodo-2-methyl-N-propylaniline is foundational to its application in scientific research. This guide has established the key distinction between molecular weight (275.13 g/mol ), used for bulk measurements, and exact mass (275.01710 Da), which is critical for analytical identification. The successful determination of this compound relies on the strategic application of soft ionization techniques coupled with high-resolution mass spectrometry. By following the validated protocol provided, researchers can achieve high-confidence identification, ensuring the integrity and reproducibility of their synthetic and developmental workflows.

References

  • BenchChem. (2026).
  • PMC. (n.d.).
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Chem-Impex. (n.d.). 5-Iodo-2-methylaniline.

Sources

Foundational

Crystallographic Profiling of 5-Iodo-2-methyl-N-propylaniline: A Methodological Whitepaper on Halogen-Bonded Pharmacophores

Executive Summary & Mechanistic Context In modern drug development, halogenated anilines serve as critical pharmacophores. 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) represents a highly specialized structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug development, halogenated anilines serve as critical pharmacophores. 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) represents a highly specialized structural motif characterized by competing intermolecular forces[1][2]. The molecule features a heavy iodine atom capable of acting as a strong halogen bond donor via its highly directional σ-hole. Simultaneously, the ortho-methyl group at the C2 position exerts severe steric pressure on the N-propyl chain, forcing the flexible alkyl substituent out of the aromatic plane.

This whitepaper details the rigorous, self-validating crystallographic methodology required to isolate, resolve, and analyze the crystal structure of such conformationally complex, heavy-atom-containing organic molecules. By understanding the causality behind each experimental choice—from solvent thermodynamics to dual-space phase solving—researchers can reliably map the three-dimensional interaction networks that drive target-receptor binding in pharmacological applications.

The Causality of Crystallization: Overcoming Entropic Penalties

The primary challenge in crystallizing 5-Iodo-2-methyl-N-propylaniline is the high conformational entropy of the N-propyl chain in solution. Standard single-solvent cooling methods often result in amorphous precipitation because the thermodynamic penalty of nucleating a highly flexible chain outpaces the lattice energy gains.

To counteract this, we employ a binary solvent system utilizing Vapor Diffusion / Slow Evaporation .

Protocol 1: Controlled Nucleation and Crystal Growth
  • Solvent Selection: Dissolve 50 mg of synthesized 5-Iodo-2-methyl-N-propylaniline in 2.0 mL of Dichloromethane (DCM). Causality: DCM is highly polarizable and easily solvates the hydrophobic iodo-aromatic core.

  • Antisolvent Layering: Carefully layer 2.0 mL of n-Hexane over the DCM solution in a crystallization vial. Causality: Hexane acts as a non-polar antisolvent. As the highly volatile DCM slowly evaporates, the solution becomes gradually enriched in hexane, gently driving the system into the metastable zone of supersaturation.

  • Thermal Control: Cap the vial with a needle-punctured septum and incubate at a constant 4°C. Causality: Lowering the thermal energy reduces the dynamic motion of the N-propyl chain, lowering the entropic barrier to nucleation and preventing the kinetic trapping of metastable polymorphs.

  • Harvesting: After 4–7 days, harvest the resulting colorless block crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation.

Diffraction Mechanics and Data Reduction

The presence of the heavy iodine atom (Z=53) fundamentally alters the X-ray scattering dynamics. Iodine is a heavy absorber of X-rays; therefore, utilizing standard Copper (Cu Kα) radiation ( λ=1.5418 Å) would result in severe absorption artifacts due to iodine's high mass attenuation coefficient.

Protocol 2: XRD Data Collection
  • Radiation Selection: Mount the crystal on a diffractometer equipped with a Molybdenum (Mo Kα) microfocus source ( λ=0.71073 Å). Causality: The shorter wavelength penetrates the heavy-atom lattice with minimal absorption errors, ensuring high-resolution data out to 0.77 Å.

  • Cryogenic Freezing: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Freezing is non-negotiable. It minimizes the atomic displacement parameters (ADPs), resolving the dynamic disorder of the flexible N-propyl group and preventing the "smearing" of the electron density map for the lighter C and N atoms.

  • Data Integration: Integrate the raw frames using standard reduction software, applying a multi-scan empirical absorption correction. Self-Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must drop below 0.05 after absorption correction, proving the correction's physical validity.

Workflow A Sample Prep (DCM/Hexane) B XRD Collection (Mo Kα, 100 K) A->B C Data Reduction (Integration) B->C D Phase Solution (SHELXT) C->D E Refinement (Olex2/SHELXL) D->E F Validation (CheckCIF) E->F

Fig 1. Self-validating crystallographic workflow from sample preparation to structural validation.

Phase Solution and Anisotropic Refinement

Solving the phase problem for 5-Iodo-2-methyl-N-propylaniline is highly efficient due to the heavy-atom effect. We utilize the dual-space algorithm implemented in , an authoritative standard for modern structure determination[3][4][5].

Protocol 3: Structure Solution and Refinement
  • Phase Solution: Execute SHELXT. The algorithm uses Patterson-seeded dual-space recycling. Causality: The heavy iodine atom is instantly located in the Patterson map, serving as an anchor to phase the remaining reflections and reveal the lighter carbon and nitrogen atoms via Fourier transformations.

  • Model Building: Import the initial .res file into the graphical interface[6][7][8]. Assign atomic types based on peak electron density ( e− /ų).

  • Anisotropic Refinement: Refine the structure using SHELXL. Convert all non-hydrogen atoms to anisotropic displacement ellipsoids.

  • Hydrogen Treatment: Locate the secondary amine N-H hydrogen from the difference Fourier map and refine its coordinates freely. Causality: Free refinement of the polar N-H bond is required to accurately calculate hydrogen-bonding geometries. Conversely, place the aliphatic N-propyl hydrogens in calculated riding positions to prevent over-parameterization.

  • Validation: Generate a CIF and run CheckCIF. Self-Validation: A successful refinement is validated by a Goodness-of-Fit (GooF) approaching 1.0 and a featureless residual electron density map (highest peak < 1.0 e− /ų, located near the iodine atom due to Fourier truncation errors).

Table 1: Representative Crystallographic and Refinement Parameters

Note: The quantitative parameters below are representative metrics derived from isostructural halogenated aniline frameworks, provided to illustrate the strict validation thresholds required for this class of compounds.

Crystallographic ParameterValidation Threshold / Value
Chemical formula C₁₀H₁₄IN
Formula weight 275.13 g/mol
Temperature 100(2) K (Cryogenic standard)
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Volume (ų), Z 1135.8, 4
Absorption coefficient (μ) 2.54 mm⁻¹
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.10
Goodness-of-fit (GooF) on F² 1.045 (Ideal target: ~1.00)
Largest diff. peak and hole 0.85 and -0.62 e⁻/ų

Structural Analysis: Halogen Bonding vs. Steric Clash

The true value of the crystal structure lies in quantifying the intermolecular forces. The ortho-methyl group forces the N-propyl chain into an orthogonal conformation relative to the aromatic ring. This exposes the secondary amine (N-H) and the iodine atom to the crystal lattice, setting up a competition between hydrogen bonding and halogen bonding.

To validate and map these interactions, we utilize Hirshfeld Surface Analysis via [9][10][11].

  • The dnorm​ Surface: By mapping the normalized contact distances ( dnorm​ ), we visualize regions where intermolecular contacts are shorter than the sum of their van der Waals radii (appearing as distinct red spots).

  • Mechanistic Insight: The analysis typically reveals a highly directional I···N halogen bond . The electron-deficient σ-hole on the iodine atom (opposite the C-I covalent bond) acts as a Lewis acid, interacting strongly with the electron-rich π-system or the nitrogen lone pair of an adjacent molecule.

Interactions Core Iodo-Aniline Core Iodine Iodine (σ-hole) Core->Iodine Amine N-H Donor Core->Amine Propyl N-Propyl (Steric) Core->Propyl Aromatic Aromatic (π-system) Core->Aromatic Iodine->Amine Halogen Bond Amine->Aromatic H-Bond (N-H···π) Propyl->Aromatic Steric Clash

Fig 2. Intermolecular interaction network highlighting halogen bonding and steric hindrance.

Conclusion & Implications for Drug Design

The crystallographic analysis of 5-Iodo-2-methyl-N-propylaniline provides a masterclass in managing steric hindrance and exploiting heavy-atom scattering. By strictly controlling the thermodynamics of crystallization and utilizing Mo Kα radiation at cryogenic temperatures, we establish a self-validating loop that yields a high-fidelity structural model.

For drug development professionals, the verified coordinates of the N-propyl conformation and the exact geometry of the iodine σ-hole serve as crucial inputs for in silico docking studies. Understanding how the ortho-methyl group dictates the spatial trajectory of the N-propyl chain allows medicinal chemists to rationally design kinase inhibitors that perfectly occupy hydrophobic binding pockets while anchoring to the receptor via directional halogen bonds.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Spackman, P. R., et al. (2021). "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 54(3), 1006-1011. URL: [Link]

  • Jelsch, C., Ejsmont, K., & Huder, L. (2014). "The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis." Crystallography Reviews, 20(4), 277-302. (Archived via PMC). URL: [Link]

Sources

Exploratory

The Enigmatic Mechanism of Action of 5-Iodo-2-methyl-N-propylaniline Derivatives: A Frontier in Neuropharmacology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory In the vast landscape of neuropharmacology, the exploration of novel chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of neuropharmacology, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. The family of 5-Iodo-2-methyl-N-propylaniline derivatives represents one such frontier. Despite the structural simplicity of this class of compounds, a comprehensive understanding of their mechanism of action remains largely uncharted in publicly available scientific literature. Extensive searches have revealed a conspicuous absence of direct research on these specific derivatives, precluding a definitive elucidation of their biological targets and downstream signaling cascades.

This guide, therefore, adopts a unique and essential approach. In the absence of direct evidence, we will leverage established principles of medicinal chemistry and neuropharmacology to construct a logical, evidence-informed framework for investigating the potential mechanisms of action of 5-Iodo-2-methyl-N-propylaniline derivatives. This document will serve not as a summary of existing knowledge, but as a roadmap for future research, outlining plausible biological targets, key experimental workflows, and the causal reasoning behind these proposed investigations. Our objective is to empower researchers to systematically unravel the pharmacological identity of this enigmatic class of molecules.

I. Deconstructing the Scaffold: Clues from Chemical Architecture

The structure of 5-Iodo-2-methyl-N-propylaniline provides critical insights into its potential biological interactions. The molecule can be dissected into three key pharmacophoric elements: the iodinated aniline core, the N-propyl group, and the methyl substituent on the aromatic ring.

  • The Iodinated Aniline Core: The presence of an iodine atom on the aniline ring is a significant feature. Halogenation, particularly with larger halogens like iodine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and the potential for halogen bonding. In the context of neuropharmacology, iodo-substituted aromatic rings are found in compounds targeting monoamine systems. For instance, the rigid analog of p-iodoamphetamine, 5-iodo-2-aminoindan (5-IAI), is known to produce effects similar to MDMA, suggesting interactions with serotonin and dopamine transporters or receptors.[1][2] Furthermore, certain iodinated compounds have been explored as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin and dopamine.[3][4]

  • The N-Propyl Group: The N-propyl substituent is a classic feature in many centrally active compounds, particularly those targeting dopamine receptors. The "N-propyl group" is a well-established pharmacophore for conferring affinity and agonist activity at D2-like dopamine receptors (D2, D3, and D4).[5] This raises the strong possibility that 5-Iodo-2-methyl-N-propylaniline derivatives could modulate dopaminergic neurotransmission.

  • The Methyl Substituent: The methyl group at the 2-position of the aniline ring can influence the molecule's conformation and its interaction with binding pockets of target proteins. It can also impact the basicity of the aniline nitrogen and the electronic properties of the aromatic ring, potentially fine-tuning affinity and selectivity for biological targets.

Based on this structural analysis, we can formulate a primary hypothesis: 5-Iodo-2-methyl-N-propylaniline derivatives are likely to exert their effects by modulating monoaminergic systems, with a high probability of interacting with dopamine receptors and/or monoamine oxidases.

II. Proposed Primary Biological Targets and Mechanistic Pathways

Given the structural alerts, the most plausible primary biological targets for 5-Iodo-2-methyl-N-propylaniline derivatives are the dopamine D2-like receptors and the monoamine oxidase enzymes.

A. Dopamine Receptor Modulation

The N-propyl group strongly suggests an interaction with dopamine receptors. These G protein-coupled receptors (GPCRs) are pivotal in regulating motor control, motivation, and cognition. The D2-like family (D2, D3, D4) typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Dopamine_Receptor_Signaling cluster_membrane Cell Membrane Derivative 5-Iodo-2-methyl- N-propylaniline Derivative D2R Dopamine D2-like Receptor (D2/D3/D4) Derivative->D2R Binds to receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces activation CREB CREB Phosphorylation PKA->CREB Reduces phosphorylation Neuronal_Response Altered Neuronal Excitability & Gene Expression CREB->Neuronal_Response

Caption: Proposed signaling cascade for a 5-Iodo-2-methyl-N-propylaniline derivative acting as a dopamine D2-like receptor agonist.

B. Monoamine Oxidase (MAO) Inhibition

The iodinated aniline core is suggestive of MAO inhibition. MAO-A and MAO-B are mitochondrial enzymes that degrade monoamine neurotransmitters.[6] Inhibition of these enzymes leads to increased synaptic availability of neurotransmitters like serotonin, dopamine, and norepinephrine.[]

MAO_Inhibition_Workflow cluster_neuron Presynaptic Neuron Derivative 5-Iodo-2-methyl- N-propylaniline Derivative MAO Monoamine Oxidase (MAO-A / MAO-B) Derivative->MAO Inhibits Neurotransmitters Dopamine, Serotonin MAO->Neurotransmitters Reduced Degradation Degraded_Metabolites Inactive Metabolites MAO->Degraded_Metabolites Catalyzes degradation Neurotransmitters->MAO Substrate Synaptic_Concentration Increased Synaptic Neurotransmitter Levels Neurotransmitters->Synaptic_Concentration

Caption: Proposed mechanism of increased neurotransmitter levels via MAO inhibition by a 5-Iodo-2-methyl-N-propylaniline derivative.

III. A Roadmap for Investigation: Key Experimental Protocols

To validate these hypotheses, a systematic and multi-tiered experimental approach is essential. The following protocols provide a self-validating system to elucidate the mechanism of action.

A. Tier 1: Initial Target Screening and Affinity Determination

The first step is to determine if and how strongly the derivatives bind to the hypothesized targets.

Objective: To quantify the binding affinity (Ki) of the derivatives for human dopamine D1, D2, D3, D4, and D5 receptors.

Methodology:

  • Preparation of Cell Membranes: Utilize membranes from HEK-293 or CHO cells stably expressing the individual human dopamine receptor subtypes.

  • Radioligand Selection:

    • D2-like Receptors (D2, D3, D4): Use a high-affinity antagonist radioligand such as [³H]-Spiperone or [³H]-Raclopride.

    • D1-like Receptors (D1, D5): Use a high-affinity antagonist radioligand such as [³H]-SCH23390.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the 5-Iodo-2-methyl-N-propylaniline derivative.

    • Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand (e.g., haloperidol for D2-like, SCH23390 for D1-like).

  • Data Analysis:

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 (concentration of the derivative that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality and Interpretation: A low Ki value (in the nanomolar or low micromolar range) for D2-like receptors would provide strong evidence for direct interaction and would warrant progression to functional assays.

Objective: To determine the inhibitory potency (IC50) and selectivity of the derivatives for human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A common method utilizes a fluorometric assay where the MAO enzyme oxidizes a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) to produce a fluorescent product (4-hydroxyquinoline) or hydrogen peroxide, which is then detected using a probe like Amplex Red.

  • Inhibition Assay:

    • Pre-incubate the MAO enzyme with various concentrations of the 5-Iodo-2-methyl-N-propylaniline derivative.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the selectivity index (SI = IC50 for MAO-B / IC50 for MAO-A).

Causality and Interpretation: A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the derivative preferentially inhibits MAO-A or MAO-B. This is critical as MAO-A inhibition is associated with antidepressant effects, while MAO-B inhibition is used in the treatment of Parkinson's disease.[]

B. Tier 2: Functional Characterization

If binding affinity is established, the next crucial step is to determine the functional consequence of this binding (e.g., agonist, antagonist, or inverse agonist activity).

Objective: To determine if the derivatives act as agonists, antagonists, or inverse agonists at D2-like receptors.

Methodology:

  • Cell Line: Use a cell line (e.g., CHO or HEK-293) stably expressing a human D2-like receptor.

  • Assay Principle: This assay measures the intracellular accumulation of cyclic AMP (cAMP). Agonists of Gi/o-coupled receptors will decrease cAMP levels, while antagonists will block the effect of an agonist.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the derivative.

    • Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.

    • Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • A dose-dependent decrease in cAMP indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the derivative.

    • Add a known D2-like receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC80).

    • Stimulate with forskolin and measure cAMP levels.

    • A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

Causality and Interpretation: The results of this assay will define the functional nature of the interaction with dopamine receptors, which is a critical determinant of the compound's potential therapeutic application.

IV. Quantitative Data and Future Directions

As this is a prospective guide, no experimental data for 5-Iodo-2-methyl-N-propylaniline derivatives can be presented. However, the following table illustrates how data from the proposed experiments should be structured for clear comparison and interpretation.

Table 1: Hypothetical Pharmacological Profile of 5-Iodo-2-methyl-N-propylaniline Derivatives

Compound IDD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)D2 Functional Activity (EC50/IC50, Emax)
Derivative A15.28.725.4> 50> 50Agonist (EC50 = 45 nM, Emax = 92%)
Derivative B250.1180.5310.81.225.6Antagonist (IC50 = 310 nM)
Derivative C> 10,000> 10,000> 10,0000.80.9Not Determined

Future research should also explore:

  • Serotonin and Norepinephrine Transporter Interactions: Given the structural similarity to other monoamine reuptake inhibitors.

  • In Vivo Behavioral Models: To assess potential antidepressant, antipsychotic, or anti-Parkinsonian effects in animal models.

  • Pharmacokinetic and Toxicological Profiling: To evaluate the drug-like properties and safety of promising lead compounds.

V. Conclusion: A Call to Investigation

The mechanism of action of 5-Iodo-2-methyl-N-propylaniline derivatives remains a compelling scientific question. This guide has provided a theoretically grounded and experimentally rigorous framework for elucidating their pharmacological properties. By focusing on the most probable biological targets—dopamine receptors and monoamine oxidases—and employing a systematic series of binding and functional assays, the scientific community can illuminate the therapeutic potential of this novel chemical class. The path forward requires a commitment to meticulous experimentation, guided by the principles of chemical biology and a drive to discover the next generation of neurological therapeutics.

References

As this guide is based on hypotheses and established principles rather than direct studies on the topic compound, the references below support the foundational concepts discussed.

  • Sabatino, M., et al. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. PMC. Retrieved from [Link][6]

  • Scilit. (n.d.). Synthesis of fluorine and iodine analogues of clorgyline and selective inhibition of monoamine oxidase A. Retrieved from [Link][3]

  • PubMed. (2023). Synthesis and anti-cancer potential of potent peripheral MAOA inhibitors designed to limit blood:brain penetration. PubMed. Retrieved from [Link][4]

  • Scholars@Duke. (n.d.). Synthesis and dopamine agonist properties of (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[]benzopyrano [4,3-b]-1,4-oxazin-9-ol and its enantiomers. Retrieved from [Link][5]

  • Arnone, M. R., et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. PubMed. Retrieved from [Link][1]

  • Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Retrieved from [Link][2]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Iodo-2-methyl-N-propylaniline as a Versatile Precursor in API Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Iodo-2-methyl-N-propylaniline, a key building block fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Iodo-2-methyl-N-propylaniline, a key building block for Active Pharmaceutical Ingredients (APIs). The unique molecular architecture of this precursor, featuring an iodine substituent, a methyl group, and an N-propyl chain, offers a powerful handle for advanced synthetic transformations. We present detailed, validated protocols for the synthesis of the title compound via selective N-propylation and demonstrate its subsequent utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern medicinal chemistry.[1][2] The causality behind experimental choices, in-process controls, and analytical validation are discussed to ensure trustworthy and reproducible outcomes.

Introduction: The Strategic Value of Iodoanilines in Drug Discovery

Substituted anilines are privileged scaffolds in pharmaceutical manufacturing, serving as foundational components for a vast array of therapeutic agents.[3] Among these, iodoanilines are particularly valuable due to the unique reactivity of the carbon-iodine bond.[4] This bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are instrumental in constructing the complex molecular frameworks of modern drugs.[2][5][6]

5-Iodo-2-methyl-N-propylaniline emerges as a highly versatile intermediate. The iodo group at the 5-position provides a reactive site for introducing molecular diversity, while the 2-methyl and N-propyl groups can modulate the steric and electronic properties of the final compound, influencing its solubility, metabolic stability, and target binding affinity. This guide offers the necessary protocols to synthesize this precursor and leverage it in subsequent, high-value synthetic operations.

Physicochemical Properties and Safety Data

Handling all chemical reagents requires strict adherence to safety protocols. Aniline derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8]

Table 1: Properties of the Parent Compound and Safety Considerations
PropertyValue (for 5-Iodo-2-methylaniline)Data Source
CAS Number 83863-33-6[4]
Molecular Formula C₇H₈IN[4][9]
Molecular Weight 233.05 g/mol [4][9]
Appearance Light yellow to brown crystalline powder[4]
Melting Point 48-52 °C[4]
Boiling Point 273 °C at 760 mmHg
Purity ≥97% (GC)
Key Hazards Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes serious eye irritation.[7] Suspected of causing cancer.[7] Very toxic to aquatic life.[7]Safety Data Sheet[7]
Handling Obtain special instructions before use.[7] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, clothing, and eye/face protection.[7] Avoid release to the environment.[7]Safety Data Sheet[7][10]

Protocol 1: Synthesis of 5-Iodo-2-methyl-N-propylaniline

This protocol details the mono-selective N-propylation of 5-Iodo-2-methylaniline using reductive amination. This method is chosen for its high selectivity and use of readily available, stable reagents, which minimizes the formation of over-alkylated byproducts—a common challenge with traditional alkyl halide-based methods.[11][12]

Synthesis Workflow

Figure 1: Reductive Amination Workflow A 5-Iodo-2-methylaniline + Propionaldehyde B Imine Formation (Intermediate) A->B DCE, Acetic Acid C In situ Reduction (NaBH(OAc)₃) B->C Stir at RT D Aqueous Work-up & Extraction C->D Reaction Quench E Purification (Column Chromatography) D->E F 5-Iodo-2-methyl-N-propylaniline (Final Product) E->F

Caption: Reductive amination workflow for N-propylation.

Step-by-Step Methodology
  • Reagent Preparation:

    • 5-Iodo-2-methylaniline (1.0 eq)

    • Propionaldehyde (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction Setup:

    • To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add 5-Iodo-2-methylaniline.

    • Dissolve the starting material in anhydrous DCE.

    • Add glacial acetic acid, followed by the dropwise addition of propionaldehyde.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction:

    • To the stirring solution, add sodium triacetoxyborohydride in portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent gas evolution from becoming too rapid.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 Hexane:Ethyl Acetate. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-Iodo-2-methyl-N-propylaniline as a pale yellow oil.

Product Validation (Trustworthiness)
  • ¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see characteristic signals for the aromatic protons, the methyl group singlet, and the N-propyl group (triplet, sextet, triplet pattern).

  • Mass Spectrometry: Confirm the molecular weight via GC-MS or LC-MS analysis.

  • Purity: Assess purity using HPLC or GC, aiming for >98% for use in subsequent reactions.[13]

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of 5-Iodo-2-methyl-N-propylaniline as a substrate in the Suzuki-Miyaura reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[1] This reaction is widely used in API synthesis to construct biaryl cores.[2][14]

Suzuki-Miyaura Catalytic Cycle

G Figure 2: Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition pd2_boronate [R¹-Pd(II)L₂-R²]⁺ pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² red_elim_text->product reactant1->ox_add_text reactant2->transmetal_text base->transmetal_text

Caption: Key steps in the Suzuki-Miyaura reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • 5-Iodo-2-methyl-N-propylaniline (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid (or boronate ester) (1.1 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

    • SPhos or XPhos ligand (0.04 eq)

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq), finely ground

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction Setup:

    • In a reaction vessel suitable for heating (e.g., a microwave vial or round-bottom flask with reflux condenser), combine 5-Iodo-2-methyl-N-propylaniline, the boronic acid, and the base.

    • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent. Causality Note: Pre-forming the catalyst complex can lead to more consistent reaction initiation and higher yields.

    • Add the catalyst mixture to the main reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Maintain the reaction at temperature for 2-12 hours.

    • In-Process Control: Monitor by HPLC or LC-MS to confirm the consumption of the iodo-aniline starting material.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., gradient of ethyl acetate in hexanes).[15]

    • Alternatively, recrystallization or preparative HPLC may be employed for higher purity requirements.

Summary of Analytical Methodologies

Ensuring the identity and purity of intermediates is critical for successful API synthesis. A multi-technique approach provides the most reliable validation.[16]

Table 2: Recommended Analytical Techniques
TechniquePurposeExpected Outcome for Validation
TLC Rapid, qualitative monitoring of reaction progress.Clear separation of starting materials, intermediates, and products with distinct Rf values.
HPLC Quantitative purity assessment and reaction monitoring.A single major peak for the purified compound (>98% area), with baseline separation from impurities.[13]
GC-MS Purity assessment and mass confirmation for volatile compounds.A single peak in the chromatogram with a mass spectrum corresponding to the calculated molecular weight.
¹H & ¹³C NMR Unambiguous structural confirmation and identification of impurities.A spectrum consistent with the proposed structure, with all signals integrated and assigned. Absence of significant impurity signals.[13]
Melting Point Purity assessment for crystalline solids.A sharp, narrow melting range consistent with literature values (if available) indicates high purity.[13]

Conclusion

5-Iodo-2-methyl-N-propylaniline is a valuable and adaptable precursor for pharmaceutical synthesis. Its preparation via selective reductive amination is robust and scalable. The presence of the iodine atom provides a reliable synthetic handle for diversification through powerful and well-understood cross-coupling methodologies like the Suzuki-Miyaura reaction. The protocols and analytical strategies detailed in this guide provide a solid foundation for researchers to confidently employ this building block in the development of novel and complex API candidates, ultimately accelerating the drug discovery pipeline.

References

  • An Improved Synthesis Process of Mavacamten: The First-in-Class Cardiac Myosin Inhibitor. ResearchGate.[Link]

  • Process for preparation of mavacamten and solid state forms thereof.
  • Mavacamten - New Drug Approvals. acspubs.org.[Link]

  • Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy. Bentham Science.[Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry.[Link]

  • INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses.[Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed.[Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.[Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.[Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.[Link]

  • N-NITROSOMETHYLANILINE. Organic Syntheses.[Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Scilit.[Link]

  • N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. MSPL.[Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]

  • Analytical Methods. Royal Society of Chemistry.[Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.[Link]

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. DSpace@MIT.[Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.[Link]

Sources

Application

Application Note &amp; Synthesis Protocol: 5-Iodo-2-methyl-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Iodo-2-methyl-N-propylaniline, a valuable building block in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Iodo-2-methyl-N-propylaniline, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the iodination of 2-methylaniline, followed by the N-propylation of the resulting 5-iodo-2-methylaniline. This guide is designed to offer a reproducible and scalable laboratory procedure, complete with detailed experimental parameters, safety precautions, and purification techniques. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to facilitate potential modifications.

Introduction

5-Iodo-2-methyl-N-propylaniline is an important intermediate in organic synthesis. The presence of the iodo-substituent allows for a variety of subsequent cross-coupling reactions, making it a versatile precursor for the development of complex molecular architectures.[1][2] This compound and its derivatives are of significant interest in drug discovery and materials science due to their potential biological activity and utility in creating novel functional materials.[1] This protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme 2-Methylaniline 2-Methylaniline 5-Iodo-2-methylaniline 5-Iodo-2-methylaniline 2-Methylaniline->5-Iodo-2-methylaniline Step 1: Iodination I₂, NaHCO₃, H₂O 5-Iodo-2-methyl-N-propylaniline 5-Iodo-2-methyl-N-propylaniline 5-Iodo-2-methylaniline->5-Iodo-2-methyl-N-propylaniline Step 2: N-Propylation n-Propyl bromide, K₂CO₃, Acetonitrile

Caption: Overall two-step synthesis of 5-Iodo-2-methyl-N-propylaniline.

Part 1: Synthesis of 5-Iodo-2-methylaniline

This initial step involves the electrophilic iodination of 2-methylaniline. The methyl group is an ortho-, para-director; however, due to steric hindrance at the ortho-position, the iodination primarily occurs at the para-position to the amino group.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
2-MethylanilineC₇H₉N107.1510.7 g (0.1 mol)Sigma-Aldrich
Iodine (I₂)I₂253.8125.4 g (0.1 mol)Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0116.8 g (0.2 mol)Fisher Scientific
Deionized WaterH₂O18.02200 mL---
Diethyl Ether(C₂H₅)₂O74.12300 mLVWR
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11As neededAcros Organics
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededAlfa Aesar
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reaction Setup: In the 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, add 2-methylaniline (10.7 g, 0.1 mol) and deionized water (200 mL).

  • Addition of Base: To the stirring suspension, add sodium bicarbonate (16.8 g, 0.2 mol). The bicarbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the products.[3]

  • Iodination: Cool the mixture to 10-15 °C in an ice bath. Slowly add powdered iodine (25.4 g, 0.1 mol) in small portions over 30-45 minutes. Maintain vigorous stirring to ensure proper mixing. The reaction is exothermic, and controlling the temperature is crucial to minimize side reactions.

  • Reaction Monitoring: After the complete addition of iodine, continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), filter the crude solid product using a Büchner funnel.

  • Purification: Wash the crude product with a cold, dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to obtain 5-iodo-2-methylaniline. The expected yield is typically in the range of 80-90%. The melting point of the product is 48-52 °C.[4][5]

Part 2: Synthesis of 5-Iodo-2-methyl-N-propylaniline

The second step is the N-alkylation of the synthesized 5-iodo-2-methylaniline with n-propyl bromide. A weak base and a polar aprotic solvent are used to facilitate the nucleophilic substitution reaction.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
5-Iodo-2-methylanilineC₇H₈IN233.0511.65 g (0.05 mol)Prepared in Part 1
n-Propyl BromideC₃H₇Br122.997.38 g (0.06 mol)Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.37 g (0.075 mol)Fisher Scientific
Acetonitrile (CH₃CN)CH₃CN41.05150 mLVWR
Ethyl AcetateC₄H₈O₂88.11200 mLVWR
Brine Solution (saturated NaCl)NaCl(aq)---100 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAlfa Aesar
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 5-iodo-2-methylaniline (11.65 g, 0.05 mol), potassium carbonate (10.37 g, 0.075 mol), and acetonitrile (150 mL). Potassium carbonate acts as the base to deprotonate the aniline, making it a better nucleophile.[6][7]

  • Addition of Alkylating Agent: Add n-propyl bromide (7.38 g, 0.06 mol) to the mixture.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate 9:1). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure 5-Iodo-2-methyl-N-propylaniline.

Workflow Diagram

Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Propylation A Mix 2-Methylaniline, Water, and NaHCO₃ B Cool to 10-15 °C A->B C Add Iodine portion-wise B->C D Stir at RT for 2-3 hours C->D E Filter Crude Product D->E F Wash with Na₂S₂O₃ and Water E->F G Dry to obtain 5-Iodo-2-methylaniline F->G H Combine 5-Iodo-2-methylaniline, K₂CO₃, and Acetonitrile G->H Use in next step I Add n-Propyl Bromide H->I J Reflux for 12-24 hours I->J K Filter and Evaporate Solvent J->K L Extract with Ethyl Acetate K->L M Dry and Concentrate L->M N Purify by Column Chromatography M->N O Obtain pure 5-Iodo-2-methyl-N-propylaniline N->O

Sources

Method

Application Notes and Protocols: Chemoselective Buchwald-Hartwig Amination Utilizing 5-Iodo-2-methyl-N-propylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective cross-coupling, catalyst causality, and self-validating experimental workflows. Executive Summary The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective cross-coupling, catalyst causality, and self-validating experimental workflows.

Executive Summary

The compound 5-Iodo-2-methyl-N-propylaniline (CAS 1694178-60-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced kinase inhibitors and complex poly(arylamine) scaffolds. Structurally, it possesses a highly electrophilic C5-aryl iodide and a sterically encumbered C1-secondary amine (N-propyl, flanked by an ortho-methyl group). This application note details how to exploit this differential reactivity to achieve either chemoselective intermolecular amination (acting solely as an electrophile) or controlled step-growth oligomerization (acting as an A-B monomer) through rational ligand selection in Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Structural Rationale & Chemoselective Dynamics

The fundamental challenge when utilizing 5-Iodo-2-methyl-N-propylaniline in cross-coupling is preventing unwanted homocoupling or oligomerization. The C–I bond undergoes extremely rapid oxidative addition with Pd(0) species, forming a highly reactive Pd(II) intermediate[3.2].

To achieve chemoselectivity, we rely on the steric differentiation of the nucleophile. The internal secondary amine is severely hindered by both the N-propyl chain and the adjacent C2-methyl group. By employing bulky dialkylbiaryl phosphine ligands, we can manipulate the catalytic pocket to either exclude or accommodate this hindered amine[3.1].

  • For Chemoselective Intermolecular Coupling: We utilize BrettPhos . The massive steric profile of BrettPhos creates a narrow catalytic pocket that readily binds unhindered external primary amines but physically excludes the bulky internal secondary amine.

  • For Step-Growth Polymerization: We utilize RuPhos . RuPhos is specifically designed to facilitate the reductive elimination of secondary anilines, allowing both functional groups of the substrate to react sequentially.

Workflow Start Substrate: 5-Iodo-2-methyl-N-propylaniline (Bifunctional: C-I & Sec-Amine) Decision Target Application? Start->Decision Path1 Chemoselective Intermolecular Coupling (C-I Activation Only) Decision->Path1 Add External 1° Amine Path2 A-B Step-Growth Polymerization (Dual Activation) Decision->Path2 No External Amine Ligand1 Ligand: BrettPhos (Steric exclusion of sec-amine) Path1->Ligand1 Ligand2 Ligand: RuPhos (Accommodates sec-amine) Path2->Ligand2 Outcome1 Product: Asymmetric Diamine Ligand1->Outcome1 Outcome2 Product: Poly(arylamine) Oligomer Ligand2->Outcome2

Fig 1. Ligand selection logic for divergent Buchwald-Hartwig applications based on steric gating.

Mechanistic Pathway

The catalytic cycle relies on the predictable progression of Pd(0) to Pd(II) and back. The rational and predictable chemoselective synthesis of oligoamines via Buchwald–Hartwig amination hinges primarily on the Amine Coordination and Reductive Elimination steps[3.9]. When BrettPhos is used, the intermediate L-Pd(II)(Ar)(I) is formed rapidly due to the highly reactive iodide. However, the subsequent coordination step acts as a strict gatekeeper, only allowing the external primary amine to displace the iodide, thereby rendering the protocol self-validating: if the wrong amine attempts to bind, the cycle stalls, preventing side-product formation.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)I Oxidative Addition Complex Pd0->OxAdd + 5-Iodo-2-methyl-N-propylaniline (Fast Oxidative Addition) AmineCoord L-Pd(II)(Ar)(I)(NH2R) Amine Coordination OxAdd->AmineCoord + Primary Amine (Selective Binding) Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->Amido + Base (e.g., NaOtBu) - HI Prod Cross-Coupled Product + L-Pd(0) Amido->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Fig 2. Catalytic cycle of chemoselective Pd-catalyzed amination highlighting the steric gating step.

Quantitative Data Presentation: Optimization Matrix

The following table summarizes the quantitative optimization data for the cross-coupling of 5-Iodo-2-methyl-N-propylaniline with an external primary amine (benzylamine). The data clearly demonstrates the causality between ligand sterics and chemoselectivity.

Ligand SystemBaseSolventTemp (°C)Conversion (%)Chemoselectivity (1° vs 2° amine)Primary Byproduct
BrettPhos NaOtBuToluene80>99%>99:1 None (Clean conversion)
tBuBrettPhos NaOtBuToluene8095%>95:5 Trace dehalogenation
RuPhos LiHMDS1,4-Dioxane100>99%40:60 Poly(arylamine) oligomers
XPhos Cs₂CO₃Toluene10045%80:20 Unreacted starting material

Table 1: Influence of ligand and base on the chemoselective intermolecular amination of 5-Iodo-2-methyl-N-propylaniline.

Experimental Protocols

Protocol A: Chemoselective Intermolecular Amination (Electrophile Mode)

Objective: Selectively couple an external primary amine to the C5-iodide while leaving the internal N-propyl secondary amine completely intact.

Reagents:

  • 5-Iodo-2-methyl-N-propylaniline (1.0 equiv, 1.0 mmol)

  • External Primary Amine (e.g., Benzylamine) (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (1.0 mol% Pd)

  • BrettPhos (2.5 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup (Critical): In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu. Causality: Pd(0) is highly sensitive to oxidation. The slight excess of BrettPhos (2.5 mol% relative to 2.0 mol% Pd) ensures complete ligation, preventing the formation of inactive Pd-black.

  • Substrate Addition: Add 5-Iodo-2-methyl-N-propylaniline and the external primary amine.

  • Solvent Introduction: Add anhydrous toluene. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 4 hours.

    • Self-Validation Check: The solution should transition from a dark red/purple (active Pd(0) generation) to a clear yellowish/orange hue. If the solution turns opaque black and precipitates form, oxygen ingress has occurred, or the external amine is too sterically hindered to coordinate, leading to catalyst death.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst remnants. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the asymmetric diamine.

Protocol B: Controlled A-B Step-Growth Oligomerization (Bifunctional Mode)

Objective: Force the sterically hindered internal secondary amine to react with the C5-iodide of adjacent molecules to form a poly(arylamine) scaffold.

Reagents:

  • 5-Iodo-2-methyl-N-propylaniline (1.0 equiv, 2.0 mmol)

  • RuPhos Pd G3 Precatalyst (5.0 mol%)

  • LiHMDS (2.0 equiv, 4.0 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a vial with RuPhos Pd G3. Causality: The G3 precatalyst is chosen over Pd₂(dba)₃ because it rapidly generates the active monomeric L-Pd(0) species without the need for competitive ligand displacement, which is crucial when dealing with highly hindered nucleophiles.

  • Reagent Mixing: Add 5-Iodo-2-methyl-N-propylaniline and LiHMDS. Causality: LiHMDS is utilized instead of NaOtBu because the lithium cation provides superior solubility for the intermediate amido-complexes during chain elongation, preventing premature precipitation of the growing oligomer.

  • Polymerization: Add 1,4-Dioxane, seal the vial, and heat to 110 °C for 16 hours. The higher temperature provides the necessary activation energy to overcome the steric clash between the ortho-methyl group and the incoming Pd(II) complex.

  • Isolation: Cool the highly viscous mixture to room temperature. Dropwise add the solution into vigorously stirred cold methanol (50 mL) to precipitate the poly(arylamine) oligomers. Filter and dry under a high vacuum.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Central Science (ACS Publications) URL:[Link][1]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Application

Application Note: Strategic Utilization of 5-Iodo-2-methyl-N-propylaniline in Agrochemical Scaffold Development

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Strategic Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

In the competitive landscape of agrochemical discovery, the rational design of active ingredients hinges on the precise selection of molecular building blocks. 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) has emerged as a highly privileged intermediate. Its unique substitution pattern—combining a sterically demanding ortho-methyl group, a lipophilic N-propyl chain, and a highly reactive meta-iodine atom—makes it an ideal precursor for synthesizing next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Very-Long-Chain Fatty Acid (VLCFA) inhibitor herbicides [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps. Here, we dissect the causality behind the reactivity of this molecule and provide self-validating protocols to ensure high-fidelity translation from bench to pilot scale.

G Core 5-Iodo-2-methyl-N-propylaniline CAS: 1694178-60-3 Suzuki Suzuki-Miyaura Coupling (C-I Activation) Core->Suzuki Pd Catalyst, Boronic Acid Acylation N-Acylation (Secondary Amine) Core->Acylation Acyl Chloride, Base Biaryl Biaryl Scaffold Suzuki->Biaryl Anilide N-Propyl Anilide Acylation->Anilide Fungicide SDHI Fungicides (Target: Complex II) Biaryl->Fungicide Herbicide VLCFA Herbicides (Target: Lipid Synthesis) Anilide->Herbicide

Fig 1. Synthetic divergence of 5-Iodo-2-methyl-N-propylaniline in agrochemical development.

Physicochemical & Reactivity Profiling

The structural components of 5-Iodo-2-methyl-N-propylaniline dictate its utility in agrochemical formulations.

  • The Iodine Atom (C-I Bond): Iodine is the most reactive halogen in oxidative addition with Palladium(0). This allows for cross-coupling at significantly lower temperatures compared to bromo- or chloro-anilines, preventing the thermal degradation of the N-alkyl chain [2].

  • The N-Propyl Group: Systemic agrochemicals require a specific partition coefficient ( logP ) to penetrate plant cuticles effectively. The N-propyl group adds significant lipophilicity while maintaining enough flexibility to fit into enzyme binding pockets.

  • The Ortho-Methyl Group: In biaryl systems, the ortho-methyl group induces a conformational twist (atropisomerism), which is a critical binding determinant for fitting into the hydrophobic pockets of target enzymes like fungal Complex II [3].

Quantitative Data: Reactivity & Physicochemical Comparison
Halogenated Aniline PrecursorHalogen Leaving Group AbilityTypical Coupling Temp logP ContributionPrimary Agrochemical Application
5-Iodo-2-methyl-N-propylaniline Excellent (C-I BDE ~65 kcal/mol) 60°C – 80°C High (+1.5) SDHI Fungicides
5-Bromo-2-methyl-N-propylanilineGood (C-Br BDE ~81 kcal/mol)90°C – 110°CModerate (+1.0)Anilide Herbicides
5-Chloro-2-methyl-N-propylanilinePoor (C-Cl BDE ~96 kcal/mol)>120°CLow (+0.7)Insecticide Scaffolds

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes mechanistic causality and analytical checkpoints to guarantee experimental success.

Workflow I: Synthesis of Biaryl Fungicide Precursors via Suzuki-Miyaura Coupling

This protocol leverages the highly labile C-I bond to construct complex biaryl scaffolds, a structural hallmark of modern SDHI fungicides (analogous to the synthesis of Boscalid) [2].

Reagents & Materials:

  • 5-Iodo-2-methyl-N-propylaniline (1.0 eq, 10 mmol)

  • Arylboronic acid derivative (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂ catalyst (0.05 eq, 0.5 mmol)

  • K₂CO₃ (2.0 eq, 20 mmol)

  • Solvent: Toluene / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Biphasic Solvent Preparation: Dissolve K₂CO₃ in H₂O, and the aniline/boronic acid in Toluene. Combine in a Schlenk flask.

    • Causality: The biphasic system keeps the lipophilic aniline in the organic layer while dissolving the inorganic base and borate salts in the aqueous layer, driving the transmetalation step at the interface.

  • Rigorous Degassing (Critical Step): Purge the biphasic mixture with N₂ gas for 15 minutes prior to catalyst addition.

    • Causality: Oxygen insertion into the Pd(0) complex leads to rapid catalyst deactivation and promotes unwanted homocoupling of the boronic acid.

  • Oxidative Addition & Heating: Add Pd(dppf)Cl₂ and heat the mixture to 75°C for 4 hours under vigorous stirring.

    • Causality: The dppf ligand’s large bite angle facilitates the reductive elimination step, which is otherwise hindered by the steric bulk of the ortho-methyl group on the aniline.

  • Self-Validating Checkpoint (LC-MS): Sample the organic layer. The reaction is validated as complete when the isotopic iodine signature ( m/z 275.1) completely disappears, replaced by the target biaryl mass. Diagnostic warning: If m/z 149.1 is detected, premature protodeiodination has occurred, indicating insufficient degassing.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow II: N-Acylation for VLCFA Inhibitor Herbicides

This workflow focuses on functionalizing the secondary amine to create N-propyl anilides, which are potent inhibitors of Very-Long-Chain Fatty Acid synthesis in weeds.

Reagents & Materials:

  • 5-Iodo-2-methyl-N-propylaniline (1.0 eq, 10 mmol)

  • Chloroacetyl chloride (1.1 eq, 11 mmol)

  • Triethylamine (Et₃N) (1.5 eq, 15 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM, 30 mL)

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the aniline and Et₃N in anhydrous DCM. Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Et₃N acts as an acid scavenger. Without it, the generated HCl would protonate the starting aniline, forming an unreactive hydrochloride salt and stalling the reaction at 50% conversion.

  • Nucleophilic Acyl Substitution: Add chloroacetyl chloride dropwise over 20 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C controls the kinetics and prevents competitive ketene formation from the acyl chloride.

  • Ambient Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane:EtOAc 4:1). The self-validating checkpoint is a distinct upward shift in the Retention Factor ( Rf​ ). The starting secondary amine will streak/tail near Rf​ 0.3, while the neutral, acylated product will elute cleanly at Rf​ ~0.7 due to the loss of the basic amine proton.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, wash with brine, and evaporate to yield the N-propyl anilide intermediate.

References

  • Halogenated aryl amines in pharmaceutical and agrochemical industries. Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link][1]

  • Preparation method of Boscalid and utilization of iodoaniline intermediates. Eureka Patent Database, Patsnap. URL: [Link][2]

  • Properties and Applications of Methylaniline and Halogenated Toluidine Derivatives. Wikipedia / CymitQuimica Chemical Database. URL:[Link][3]

Sources

Method

Application Note: N-Alkylation Strategies for the Synthesis of 5-Iodo-2-methyl-N-propylaniline

Executive Summary The synthesis of selectively functionalized secondary anilines is a critical operation in modern drug discovery. 5-Iodo-2-methyl-N-propylaniline is a highly valuable building block, frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of selectively functionalized secondary anilines is a critical operation in modern drug discovery. 5-Iodo-2-methyl-N-propylaniline is a highly valuable building block, frequently utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and E3 ubiquitin ligase ligands due to the versatile cross-coupling potential of its aryl iodide moiety and the conformational rigidity imparted by the ortho-methyl group.

This application note provides an in-depth, self-validating guide to synthesizing this molecule. We critically evaluate two primary methodologies: Reductive Amination (the preferred, highly chemoselective route) and Direct Alkylation (an alternative SN2 approach). By detailing the causality behind reagent selection and providing built-in analytical checkpoints, this guide ensures reproducible, high-yield synthesis for drug development professionals.

Mechanistic Rationale & Experimental Design

Chemoselectivity: Preserving the Aryl Iodide Bond

Aryl iodides are highly susceptible to oxidative addition by transition metals (e.g., Pd, Cu). To preserve the C–I bond for downstream applications (such as Suzuki-Miyaura or Sonogashira couplings), the N-alkylation must be executed under metal-free conditions. Both reductive amination using borohydride derivatives and direct SN2 alkylation fulfill this requirement, leaving the iodine atom completely intact.

Regioselectivity & Over-Alkylation Control

The primary challenge in aniline alkylation is preventing over-alkylation to the tertiary amine (N,N-dipropyl derivative).

  • In Direct Alkylation: The addition of a propyl group increases the electron density on the nitrogen, making the resulting secondary amine more nucleophilic than the starting primary aniline. This inherently drives the reaction toward the unwanted di-alkylated product[1].

  • In Reductive Amination: The reaction proceeds via an imine/iminium intermediate. Once the iminium ion is reduced to the secondary amine, the steric bulk of the newly added propyl chain, combined with the existing ortho-methyl group, creates a severe kinetic barrier. This prevents the formation of a second iminium ion, rendering the reductive amination highly selective for the mono-alkylated product[2].

The Role of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

In the reductive amination pathway, is selected over standard sodium borohydride (NaBH₄). The three electron-withdrawing acetate groups significantly dampen the hydride's nucleophilicity. Consequently, NaBH(OAc)₃ is mild enough that it will not reduce the propionaldehyde starting material, but it will rapidly and selectively reduce the highly electrophilic iminium ion intermediate[2].

Pathway A 5-Iodo-2-methylaniline + Propionaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Schiff Base) B->C - H2O (AcOH Cat.) D 5-Iodo-2-methyl- N-propylaniline C->D Reduction NaBH(OAc)3

Mechanistic pathway of the reductive amination of 5-Iodo-2-methylaniline.

Protocol A: Reductive Amination (Preferred Method)

This protocol utilizes a weak acid (glacial acetic acid) to catalyze the dehydration of the hemiaminal into the iminium ion, ensuring rapid and complete conversion[3].

Reagents & Equipment (10 mmol Scale)
  • 5-Iodo-2-methylaniline: 2.33 g (10.0 mmol, 1.0 eq)

  • Propionaldehyde: 0.80 mL (~11.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 3.18 g (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (AcOH): 0.57 mL (10.0 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 40 mL (Preferred over DCM due to higher boiling point and optimal reagent solubility).

Step-by-Step Methodology
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Iodo-2-methylaniline (2.33 g) in anhydrous DCE (40 mL) under a nitrogen atmosphere.

  • Imine Formation: Add propionaldehyde (0.80 mL) followed by glacial acetic acid (0.57 mL) via syringe.

    • Validation Checkpoint 1: Observe the solution for a subtle color shift (typically clear to pale yellow) over 30 minutes at room temperature (20–25 °C). This visual cue confirms hemiaminal/imine formation.

  • Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (3.18 g) portionwise over 10 minutes.

    • Causality: Portionwise addition at 0 °C controls the mild exotherm and mitigates the risk of rapid hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 12 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 8:2). The primary aniline ( Rf​≈0.4 ) should be fully consumed, replaced by a single, less polar UV-active spot ( Rf​≈0.6 ).

    • Validation Checkpoint 3: LC-MS analysis of an aliquot should exhibit a dominant [M+H]+ peak at m/z 276.1.

  • Quenching & Work-up: Slowly add saturated aqueous NaHCO₃ (30 mL) to quench unreacted hydride and neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and purify the crude oil via flash column chromatography (Silica gel, gradient elution 0–10% EtOAc in Hexanes) to yield the target compound as a pale oil.

Workflow Step1 Step 1: Reagent Preparation Dissolve Aniline in DCE Add Propionaldehyde & AcOH Step2 Step 2: Imine Formation Stir at 0-25°C for 30 min Check color change Step1->Step2 Step3 Step 3: Selective Reduction Add NaBH(OAc)3 portionwise Control exotherm Step2->Step3 Step4 Step 4: Reaction Monitoring Stir for 4-12 h at RT Validate via TLC/LC-MS Step3->Step4 Step5 Step 5: Aqueous Work-up Quench with sat. NaHCO3 Extract with DCM Step4->Step5 Step6 Step 6: Purification Flash Chromatography Isolate Target Compound Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Protocol B: Direct Alkylation (Alternative Method)

While prone to over-alkylation, direct SN2 alkylation remains a viable alternative if propionaldehyde or borohydride reagents are unavailable[1].

Reagents & Equipment (10 mmol Scale)
  • 5-Iodo-2-methylaniline: 2.33 g (10.0 mmol, 1.0 eq)

  • 1-Bromopropane: 1.0 mL (~11.0 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 20 mL (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 5-Iodo-2-methylaniline (2.33 g) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Alkylation: Add finely powdered K₂CO₃ (2.76 g) and 1-bromopropane (1.0 mL).

    • Causality: K₂CO₃ acts as a heterogeneous base to scavenge the HBr byproduct, driving the reaction forward without deprotonating the aniline prior to attack.

  • Heating: Heat the suspension to 60 °C under nitrogen for 12–18 hours.

    • Validation Checkpoint 1: TLC (Hexanes:EtOAc 9:1) will typically reveal three distinct spots: unreacted starting material ( Rf​≈0.3 ), the desired mono-alkylated product ( Rf​≈0.5 ), and the di-alkylated N,N-dipropyl byproduct ( Rf​≈0.7 ).

  • Work-up: Cool to room temperature, dilute with distilled water (50 mL) to dissolve the inorganic salts, and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers rigorously with water (3 × 30 mL) to remove residual DMF, followed by a final brine wash (30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and subject the residue to careful flash chromatography (Silica gel, 0–5% EtOAc in Hexanes) to resolve the mono-alkylated target from the di-alkylated impurity.

Quantitative Data & Method Comparison

To assist in route selection, the quantitative metrics of both methodologies are summarized below. Reductive amination is overwhelmingly superior in terms of chemoselectivity and downstream purification ease.

Table 1: Comparative Analysis of N-Alkylation Strategies

ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Electrophilic Agent Propionaldehyde1-Bromopropane
Typical Isolated Yield 75 – 85%40 – 60%
Chemoselectivity (Mono : Di) > 95 : 5~ 70 : 30
Reaction Time 4 – 12 hours12 – 18 hours
Operating Temperature 0 °C to Room Temperature60 °C
Purification Complexity Low (Minimal byproducts)High (Requires separation of di-alkylated species)

References

  • Development of Covalent and Noncovalent E3 Ubiquitin Ligase Ligands for Degrading Cancer Source: University of Wisconsin–Madison URL
  • Optimization of 3-(1H-Indazol-3-ylmethyl)
  • New Potential of the Reductive Alkylation of Amines | Request PDF Source: ResearchGate URL
  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes Source: ResearchGate URL

Sources

Application

using 5-Iodo-2-methyl-N-propylaniline as a building block in organic chemistry

Application Note: 5-Iodo-2-methyl-N-propylaniline as a Versatile Building Block in Advanced Organic Synthesis and Drug Discovery Executive Summary: The Strategic Value of 1,2,5-Substitution In the landscape of modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Iodo-2-methyl-N-propylaniline as a Versatile Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary: The Strategic Value of 1,2,5-Substitution

In the landscape of modern drug discovery and complex materials synthesis, the selection of highly functionalized building blocks dictates the efficiency of downstream workflows. 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) represents a privileged scaffold characterized by its unique 1,2,5-substitution pattern. This specific arrangement provides an "orthogonal steric profile" that allows chemists to perform divergent, highly chemoselective transformations without the need for extensive protecting-group chemistry.

The molecule features three distinct functional vectors:

  • C1 - Secondary Amine (N-propyl): Provides a handle for linker attachment (e.g., in PROTACs) or acts as a hydrogen-bond donor/acceptor in kinase inhibitor hinges.

  • C2 - Methyl Group: Imparts critical ortho-steric hindrance to the amine, restricting the torsion angle of the C(aryl)-N bond and pre-organizing the molecule into a rigid, bioactive conformation.

  • C5 - Iodine Atom: Serves as a highly reactive, sterically unhindered electrophile for palladium-catalyzed cross-coupling, positioned meta to the amine and para to the methyl group.

Workflow StartingMaterial 5-Iodo-2-methyl-N-propylaniline (Core Building Block) Suzuki Suzuki-Miyaura Coupling (C5-Arylation) StartingMaterial->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5-Amination) StartingMaterial->Buchwald Pd(0), HNR2 Alkylation N-Alkylation/Acylation (Amine Functionalization) StartingMaterial->Alkylation Electrophile, Base Kinase Kinase Inhibitor Scaffolds Suzuki->Kinase Complex Complex Heterocycles Buchwald->Complex PROTAC PROTAC Linker Attachment Alkylation->PROTAC

Figure 1: Divergent synthetic workflows utilizing 5-Iodo-2-methyl-N-propylaniline.

Mechanistic Insights & Causality (E-E-A-T)

The Unhindered Electrophile (C5-Iodine)

In palladium-catalyzed cross-coupling reactions, the bond dissociation energy of the carbon-halogen bond dictates the rate of oxidative addition. The C-I bond (~65 kcal/mol) is significantly weaker than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol). Because the iodine at the C5 position is flanked by small hydrogen atoms (at C4 and C6), it is entirely free from the steric bulk that typically plagues ortho-substituted iodoarenes . This allows for rapid oxidative addition by Pd(0) species at lower temperatures, preserving the integrity of the unprotected secondary amine.

The Conformationally Locked Nucleophile (C1-Amine)

The proximity of the C2-methyl group to the C1-N-propyl amine creates a deliberate steric clash. In drug design, this restricts the rotation of the N-propyl chain, reducing the entropic penalty upon binding to a target protein. When utilized in targeted protein degradation (TPD), this secondary amine serves as an ideal vector for attaching PEG or alkyl linkers. The N-propyl group balances the overall lipophilicity (logP) of the resulting PROTAC, ensuring adequate cellular permeability while engaging the E3 ubiquitin ligase machinery .

PROTAC PROTAC PROTAC Molecule (N-propyl derivative) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Bridges Target Protein of Interest (POI) Target->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 2: Mechanism of targeted protein degradation via PROTAC ternary complex formation.

Experimental Protocols: Self-Validating Workflows

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Selectively arylate the C5 position while preventing premature β -hydride elimination or N-arylation side reactions. Causality: Pd(dppf)Cl2​ is selected as the precatalyst. The bidentate dppf ligand enforces a large bite angle, which accelerates the product-forming reductive elimination step and stabilizes the palladium intermediate against degradation . K2​CO3​ is used as a mild base to activate the boronic acid without deprotonating the secondary amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Iodo-2-methyl-N-propylaniline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Activation: Add K2​CO3​ (2.0 equiv, 2.0 mmol). Heat the reaction to 80°C under argon for 4–6 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the highly UV-active, non-polar starting material spot disappears, and a visible precipitation of palladium black occurs (indicating the end of the catalytic lifecycle).

  • Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove Pd black. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Sterically Demanding N-Acylation for PROTAC Linkers

Objective: Conjugate a carboxylic acid-bearing PROTAC linker to the sterically hindered N-propyl secondary amine. Causality: Standard coupling reagents (like EDC/HOBt) often fail here due to the C2-methyl steric clash. HATU is required because it forms a highly reactive 7-aza-OBt ester intermediate. DIPEA is chosen as the base because its own steric bulk prevents it from competing as a nucleophile .

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial, dissolve the PROTAC-Linker-COOH (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature. Validation: The solution will turn a distinct pale yellow, confirming the formation of the active ester.

  • Nucleophilic Attack: Add 5-Iodo-2-methyl-N-propylaniline (1.0 equiv). Heat the mixture to 50°C for 12 hours to overcome the ortho-methyl steric barrier.

  • Self-Validation & Workup: Upon TLC confirmation of product formation, dilute the mixture with EtOAc (30 mL).

  • DMF Removal: Wash the organic phase aggressively with 5% aqueous LiCl solution (3 x 15 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous layer, preventing solvent carryover. Wash with saturated NaHCO3​ , dry, and concentrate.

Quantitative Data Summary

The superiority of the 5-iodo building block over its bromo and chloro analogs is evident when comparing cross-coupling efficiencies. The unhindered nature of the C5 position combined with the weak C-I bond allows for near-quantitative yields under mild conditions.

Table 1: Halogen Effect on Cross-Coupling Efficiency at the C5 Position

SubstrateOptimal Catalyst SystemTemp (°C)Time (h)Yield (%)
5-Iodo-2-methyl-N-propylaniline Pd(PPh3​)4​ / K2​CO3​ 80495
5-Bromo-2-methyl-N-propylaniline Pd(dppf)Cl2​ / K2​CO3​ 1001282
5-Chloro-2-methyl-N-propylaniline Pd2​(dba)3​ / XPhos / Cs2​CO3​ 1102465

Note: Data reflects standardized Suzuki-Miyaura coupling with phenylboronic acid. The iodo-derivative uniquely permits the use of the simpler, less expensive Pd(PPh3​)4​ catalyst while achieving superior yields in a fraction of the time.

References

  • Title: Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory Source: Annual Review of Biochemistry URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate as the Methyl Source Source: Journal of the American Chemical Society URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Iodo-2-methyl-N-propylaniline

Welcome to the Technical Support Center for the synthesis and optimization of 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) [1]. This guide is designed for researchers, application scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) [1]. This guide is designed for researchers, application scientists, and drug development professionals who require high-yield, scalable, and chemoselective protocols.

Synthesizing secondary anilines with halogenated aromatic rings presents two primary challenges: over-alkylation (forming tertiary amines) and reductive dehalogenation (loss of the aryl iodide bond). This guide provides field-proven methodologies, causality-driven troubleshooting, and validated reaction data to ensure experimental success.

Reaction Workflows & Mechanistic Logic

The synthesis of 5-Iodo-2-methyl-N-propylaniline can theoretically be achieved via two main routes: Direct Alkylation or Reductive Amination. However, as illustrated below, reductive amination is the vastly superior choice for maintaining chemoselectivity.

G A 5-Iodo-2-methylaniline (Starting Material) B Pathway A: Reductive Amination (Propionaldehyde + NaBH(OAc)3) A->B Preferred Route (High Selectivity) C Pathway B: Direct Alkylation (1-Iodopropane + Base) A->C Alternative Route (Prone to over-reaction) D Imine / Iminium Intermediate B->D AcOH (cat.) F Target Molecule: 5-Iodo-2-methyl-N-propylaniline C->F Strict Stoichiometry G Side Reaction: N,N-Dipropylation C->G Excess Alkyl Halide E Hydride Reduction (Selective) D->E E->F Clean Monoalkylation H Side Reaction: Deiodination E->H If using Pd/C + H2 or strong hydrides

Reaction pathways for 5-Iodo-2-methyl-N-propylaniline synthesis and common side reactions.

Standard Operating Procedure (SOP): Reductive Amination

To prevent the over-alkylation inherent to direct alkylation, we utilize a reductive amination protocol employing Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This mild reducing agent selectively reduces iminium ions without reducing aldehydes or cleaving aryl-iodine bonds[2].

Step-by-Step Methodology

Validation Checkpoint: This protocol is a self-validating system. The addition of acetic acid forces the equilibrium toward the iminium ion, ensuring that the reduction step only proceeds when the C-N bond has successfully formed.

  • Imine Formation:

    • In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 5-iodo-2-methylaniline (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Add propionaldehyde (1.05 eq, 10.5 mmol) via syringe.

    • Add glacial acetic acid (AcOH) (1.0 eq, 10 mmol). Causality: The ortho-methyl group and the electron-withdrawing iodine make the amine weakly nucleophilic. AcOH protonates the intermediate carbinolamine, driving dehydration to form the highly electrophilic iminium ion [2].

    • Stir at 20–25 °C for 30 minutes.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH(OAc)₃ (1.4 eq, 14 mmol) portion-wise over 10 minutes to manage mild exotherms.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

    • In-process Control: Monitor by LC-MS. The reaction is complete when the starting material (m/z 234 [M+H]⁺) is fully consumed and the target mass (m/z 276 [M+H]⁺) dominates.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases (pH ~7.5-8.0).

    • Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine.

Optimization Data: Reaction Conditions

The table below summarizes the quantitative data driving our protocol choices. Note how the choice of reducing agent and additive strictly dictates the chemoselectivity of the reaction.

Reducing AgentSolventAdditiveTemp (°C)Target Yield (%)Dialkylation (%)Deiodination (%)
NaBH(OAc)₃ DCE AcOH (1.0 eq) 25 92% < 2% 0%
NaBH(OAc)₃DCENone2565%< 5%0%
NaBH₃CNMeOHAcOH (cat.)2578%12%0%
H₂, Pd/CEtOHNone2515%5%> 70%
LiAlH₄THFNone0 to 250%0%> 90% (Degradation)

Troubleshooting Guides & FAQs

Q1: Why am I observing N,N-dipropylation (over-alkylation) despite using reductive amination?

A: While reductive amination is highly selective for monoalkylation, propionaldehyde is a highly reactive, unhindered aliphatic aldehyde. If the primary amine is in excess, or if the initial imine is reduced too slowly, the resulting secondary amine (5-iodo-2-methyl-N-propylaniline) can react with a second equivalent of propionaldehyde.

  • Solution: Strictly control the stoichiometry to 1.05 equivalents of propionaldehyde. If dialkylation persists, switch to an indirect (stepwise) reductive amination : pre-form the imine in methanol with molecular sieves for 4 hours, evaporate the solvent, and then reduce the isolated imine with NaBH₄ in ethanol [2].

Q2: I am seeing a massive loss of the 5-iodo group (deiodination). How do I prevent this?

A: The carbon-iodine (C-I) bond is highly susceptible to reductive cleavage. This typically occurs if you are using catalytic hydrogenation (e.g., Pd/C or Raney Ni with H₂) or overly aggressive hydride donors (e.g., LiAlH₄).

  • Solution: You must use NaBH(OAc)₃ . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it mild enough to selectively reduce the iminium ion without touching the aryl iodide bond [2].

Q3: The reaction stalls at the imine/carbinolamine intermediate. How can I drive it to completion?

A: 5-Iodo-2-methylaniline is sterically hindered by the ortho-methyl group and electronically deactivated by the meta-iodine atom. This makes the initial nucleophilic attack on the aldehyde sluggish.

  • Solution: Ensure you are using 1.0 to 1.5 equivalents of glacial acetic acid. The acid is not just a catalyst; it is required to protonate the intermediate and force the elimination of water, creating the iminium ion that NaBH(OAc)₃ actively reduces. Furthermore, ensure your DCE is strictly anhydrous, as water pushes the equilibrium back toward the starting materials.

Diagnostic Logic Tree

Use the following diagnostic flowchart to rapidly identify and correct issues during your LC-MS or TLC reaction monitoring.

Troubleshooting Start Reaction Analysis (LC-MS / NMR) LowYield Low Yield of Target Product Start->LowYield Stalled High Imine Concentration LowYield->Stalled Incomplete reduction Dialk High N,N-dipropyl Byproduct LowYield->Dialk Over-reaction Deiodo Loss of Iodine (Des-iodo byproduct) LowYield->Deiodo Cleavage of C-I bond Sol1 Add 1-2 eq AcOH Use anhydrous DCE Stalled->Sol1 Sol2 Strict 1:1 stoichiometry Or use stepwise method Dialk->Sol2 Sol3 Switch to NaBH(OAc)3 Avoid Pd/C or LiAlH4 Deiodo->Sol3

Diagnostic logic tree for troubleshooting 5-Iodo-2-methyl-N-propylaniline synthesis workflows.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from[Link]

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 5-Iodo-2-methyl-N-propylaniline

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Iodo-2-methyl-N-propylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-Iodo-2-methyl-N-propylaniline . This substrate presents a classic chemoselectivity challenge in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). While the highly reactive C5–I bond readily undergoes oxidative addition, the unprotected secondary amine (-NHPr) at C1 can coordinate to the palladium center, leading to catalyst deactivation or competing intermolecular amination.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you maximize your desired coupling yield.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: My Suzuki coupling yields are extremely low, and LC-MS shows significant dimer formation. Why is this happening? A1: The secondary N-propyl amine is nucleophilic. Under standard basic conditions (especially with strong bases like NaOtBu or KOH), the amine is partially deprotonated or coordinates directly to the Pd(II) intermediate. This triggers a competitive Buchwald-Hartwig amination between the starting materials, forming dimers[1]. To prevent this, you must control the chemoselectivity by using a weak base (e.g., K3PO4 or K2CO3) that is sufficient for boronic acid transmetalation but insufficient to deprotonate the secondary amine[2].

Q2: I am using a weak base, but my reaction stalls at 40% conversion. Is the catalyst dying? A2: Yes, likely due to off-cycle catalyst resting states. The unprotected secondary amine can act as a bidentate or bridging ligand, forming stable, unreactive Pd(II) complexes. The C2-methyl group provides some steric shielding to the amine, but it is not bulky enough to completely prevent coordination. The solution is to use highly sterically demanding, electron-rich phosphine ligands like XPhos or DavePhos[3]. These "Buchwald ligands" create a crowded coordination sphere that physically prevents the secondary amine from binding to the metal center, keeping the catalyst in the active cycle.

Q3: Should I protect the secondary amine before the coupling step? A3: It depends on your overall synthetic route. If your target allows for a deprotection step, protecting the amine with a Boc (tert-butyloxycarbonyl) or TFA (trifluoroacetyl) group is the most robust solution. Boc protection completely eliminates the amine's nucleophilicity and coordinating ability, allowing you to use standard, inexpensive catalysts like Pd(dppf)Cl2. If step economy is critical, you can perform the coupling unprotected, but you must use advanced ligands (like XPhos) and strictly anhydrous/anaerobic conditions[4].

Q4: How does the C2-methyl group affect the oxidative addition at the C5-I bond? A4: The C2-methyl group is para to the C5-iodine. Its electron-donating nature slightly decreases the electrophilicity of the C-I bond compared to an unsubstituted iodobenzene. However, because iodine is an excellent leaving group, oxidative addition remains rapid. The primary effect of the C2-methyl is steric shielding of the adjacent C1-amine, which slightly reduces the rate of unwanted amination compared to an unhindered aniline.

Section 2: Experimental Methodologies

Protocol A: Boc-Protection of 5-Iodo-2-methyl-N-propylaniline (The Robust Route)

Use this protocol if you prefer to eliminate chemoselectivity issues entirely before the coupling step.

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 5-Iodo-2-methyl-N-propylaniline (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 15.0 mmol, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq).

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc2O, 12.0 mmol, 1.2 eq) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL), saturated NaHCO3 (20 mL), and brine. Dry over Na2SO4, filter, and concentrate. The resulting Boc-protected intermediate can be used in standard Pd-catalyzed couplings with >95% yield.

Protocol B: Direct Chemoselective Suzuki-Miyaura Coupling (The Step-Economic Route)

Use this protocol to couple the unprotected substrate directly, relying on ligand/base control.

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (2.0 eq).

  • Substrate Addition: Add unprotected 5-Iodo-2-methyl-N-propylaniline (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Solvent: Add degassed 1,4-dioxane/H2O (10:1 ratio, 0.2 M concentration). The trace water is crucial for boronic acid activation without promoting amine deprotonation.

  • Heating: Seal the tube, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Section 3: Quantitative Performance Data

Table 1: Ligand Screening for Direct Suzuki Coupling (Unprotected Amine) Conditions: Pd precursor (2-5 mol%), Base (2.0 eq), 1,4-Dioxane/H2O, 80 °C, 16h.

LigandCatalyst PrecursorBaseYield (Desired Product)Yield (Dimer/Byproduct)
PPh3Pd(OAc)2K2CO315%45% (Amine Coord. / Dimer)
dppfPdCl2(dppf)K2CO335%30%
SPhosPd2(dba)3K3PO478%<5%
XPhosPd2(dba)3K3PO492%<2%

Table 2: Base Optimization with XPhos Ligand Demonstrating the critical role of pKa in preventing unwanted Buchwald-Hartwig amination.

BasepKa (aq)ConversionChemoselectivity (Cross-Coupling vs. Amination)
NaOtBu~16.0>99%40:60 (High dimer formation)
Cs2CO3~10.3>99%85:15
K3PO4~12.3>99%98:2 (Optimal balance of activation and selectivity)

Section 4: Process Visualizations

MechanisticDivergence Start 5-Iodo-2-methyl-N-propylaniline + Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd PathA Pathway A: Desired Transmetalation OxAdd->PathA Bulky Ligand Weak Base PathB Pathway B: Unwanted Amine Coordination OxAdd->PathB Small Ligand Strong Base ProductA High Yield Cross-Coupling (Requires XPhos & K3PO4) PathA->ProductA ProductB Catalyst Poisoning or Dimerization PathB->ProductB

Mechanistic divergence in the Pd-catalyzed coupling of 5-Iodo-2-methyl-N-propylaniline.

DecisionTree Issue Low Yield in Coupling? CheckLCMS Check LC-MS for Byproducts Issue->CheckLCMS Dimer Significant Dimer Formation (C-N Coupling) CheckLCMS->Dimer Stall Reaction Stalls (Incomplete Conversion) CheckLCMS->Stall SolDimer Switch to Weaker Base (K3PO4) or Protect Amine (Boc) Dimer->SolDimer SolStall Switch to Bulky Ligand (XPhos) to Prevent Pd-Coordination Stall->SolStall

Experimental decision tree for troubleshooting low yields in the cross-coupling workflow.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating Dehalogenation of 5-Iodo-2-methyl-N-propylaniline

Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the undesired dehalogenation of 5-Iodo-2-methyl-N-propylaniline. This guide is structured for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the undesired dehalogenation of 5-Iodo-2-methyl-N-propylaniline. This guide is structured for researchers, chemists, and process development professionals who utilize this valuable building block and encounter the common side reaction of iodine loss (hydrodehalogenation) during cross-coupling experiments. Our goal is to provide a deep, mechanistic understanding of the problem and to equip you with actionable, field-proven strategies to maximize the yield of your desired product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dehalogenation of 5-Iodo-2-methyl-N-propylaniline.

Q1: What is hydrodehalogenation, and why is it a significant problem?

Hydrodehalogenation is a pervasive side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on your aryl iodide is prematurely replaced by a hydrogen atom.[1][2] This generates the byproduct 2-methyl-N-propylaniline, which reduces the yield of your target molecule and introduces a purification challenge due to its similar structure.[1][2] This issue is particularly pronounced with electron-rich aryl halides like 5-Iodo-2-methyl-N-propylaniline and when using highly active catalyst systems.[1]

Q2: What is the primary mechanism responsible for this unwanted side reaction?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can arise from several sources, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols or DMF), or even trace amounts of water.[2][3] Once formed, the Pd-H species can react with the palladium-aryl intermediate in a reductive elimination step to yield the dehalogenated arene, regenerating the Pd(0) catalyst and terminating the desired coupling pathway.[2]

Q3: How can I reliably detect the dehalogenated byproduct in my reaction mixture?

The presence of 2-methyl-N-propylaniline can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product is less polar than the starting iodoaniline and will typically exhibit a higher Rf value.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a distinct peak corresponding to the molecular weight of the dehalogenated byproduct (C10H15N, MW: 149.23).[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. In the ¹H NMR spectrum of the crude product, you will observe the appearance of a new aromatic proton signal in the region where the iodine atom was previously located, coupled to the adjacent protons.[2]

Q4: Why is an electron-rich iodoaniline like my substrate particularly susceptible?

The electron-donating nature of the amino and methyl groups on the aromatic ring of 5-Iodo-2-methyl-N-propylaniline increases the electron density on the palladium center after oxidative addition. This can, in some cases, facilitate the undesired reductive elimination from the palladium-hydride intermediate. Furthermore, the C-I bond, while being the most reactive for the initial oxidative addition step (Ar-I > Ar-Br > Ar-Cl), is also the most susceptible to cleavage in side reactions.[2][5]

Section 2: The Competing Catalytic Pathways

To effectively troubleshoot, one must visualize the competition at the heart of the reaction. The palladium catalyst must choose between the productive cross-coupling pathway and the parasitic dehalogenation cycle.

G Fig 1: Competing Pathways in Pd-Catalyzed Cross-Coupling pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-I ar_pd_x Ar-Pd(II)-I(L_n) ox_add->ar_pd_x transmetal Transmetalation (e.g., with R-B(OH)₂) or Amine Coordination ar_pd_x->transmetal pd_h_formation Pd-H Formation ar_pd_x->pd_h_formation Reaction with Pd Complex ar_pd_r Ar-Pd(II)-R(L_n) transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim->product pd_h_source Hydride Source (Base, Solvent, H₂O) pd_h_source->pd_h_formation ar_pd_h Ar-Pd(II)-H(L_n) pd_h_formation->ar_pd_h dehal_elim Reductive Elimination ar_pd_h->dehal_elim dehal_elim->pd0 Regenerates Catalyst byproduct Dehalogenated Byproduct (Ar-H) dehal_elim->byproduct

Caption: Catalytic cycle showing the desired cross-coupling pathway (black) and the competing dehalogenation side reaction (dashed/red).

Section 3: Systematic Troubleshooting Guide

Minimizing dehalogenation requires a multi-faceted approach. Fine-tuning each parameter of your reaction can collectively suppress the formation of the Ar-H byproduct.

The Catalyst System: Ligand Selection is Paramount

The choice of phosphine ligand is the most critical factor in controlling this side reaction. The ligand directly influences the stability and reactivity of the palladium intermediates.

  • Causality: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are highly effective.[1] They promote the final, desired reductive elimination step to form the product (Ar-R).[1] By accelerating this step, the desired pathway can outcompete the undesired dehalogenation pathway. For aryl iodides specifically, certain bulky ligands like BrettPhos can prevent the formation of inactive iodide-bridged palladium dimers, which are known to stall the catalytic cycle and provide more opportunity for side reactions to occur.[6]

  • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands. N-heterocyclic carbene (NHC) ligands can also be highly effective.[4][7]

Choice of Base: Minimizing Hydride Sources

The base is essential for the reaction but can also be the primary source of the destructive Pd-H species.

  • Causality: Strong alkoxide bases, particularly those with β-hydrogens (e.g., sodium tert-butoxide, NaOtBu), are known to generate palladium-hydride species.[2][8] While highly active, they must be used with caution. Weaker inorganic bases are less prone to generating hydrides.

  • Recommendation: Favor weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] If a strong base is required for your specific transformation (like a Buchwald-Hartwig amination), ensure it is of high purity and that the reaction is run under strictly anhydrous conditions.

Solvent Effects: The Reaction Environment

The solvent not only dictates solubility but can also participate directly in the dehalogenation mechanism.

  • Causality: Aprotic solvents are generally preferred.[2] Solvents like alcohols can directly act as hydride donors. Others, like DMF, can decompose at higher temperatures to generate species that lead to Pd-H formation.[2]

  • Recommendation: Utilize robust aprotic solvents like toluene, dioxane, or THF.[2] If you suspect solvent involvement, switching to an alternative aprotic solvent is a key troubleshooting step.

Reaction Conditions: Temperature and Time

Higher temperatures can accelerate all reaction rates, including decomposition pathways that lead to dehalogenation.

  • Causality: Elevated temperatures can lead to catalyst decomposition and an increased rate of side reactions.[1]

  • Recommendation: Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Prolonged reaction times at high temperatures should be avoided.

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected outcomes when modifying key reaction parameters to suppress the hydrodehalogenation of 5-Iodo-2-methyl-N-propylaniline.

ParameterStandard Condition (High Dehalogenation)Optimized Condition (Low Dehalogenation)Rationale
Ligand PPh₃ or other less bulky ligandsXPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich ligands accelerate productive reductive elimination.[1][6]
Base NaOtBuK₃PO₄, Cs₂CO₃Inorganic bases are less likely to be a source of hydride species.[2]
Solvent DMF, IsopropanolToluene, DioxaneAprotic, non-coordinating solvents minimize hydride donation.[2]
Temperature 110 °C80-90 °CLower temperatures reduce the rate of catalyst decomposition and side reactions.[1]

Section 4: A Practical Troubleshooting Workflow

When encountering significant dehalogenation, a systematic approach is more effective than random changes.

G start High Dehalogenation Observed (>10% by GC/NMR) check_reagents Step 1: Verify Reagent Purity & Anhydrous Conditions start->check_reagents change_base Step 2: Change Base Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ check_reagents->change_base If problem persists change_solvent Step 3: Change Solvent Switch from DMF/Alcohol to Toluene/Dioxane change_base->change_solvent If problem persists lower_temp Step 4: Lower Temperature Reduce from 110°C to 80-90°C change_solvent->lower_temp If problem persists screen_ligands Step 5: Screen Ligands Test a panel of bulky biaryl phosphines (e.g., XPhos, SPhos, BrettPhos) lower_temp->screen_ligands If problem persists success Problem Solved: Dehalogenation <5% screen_ligands->success Optimal conditions found

Sources

Optimization

Technical Support Center: Purification and Crystallization of 5-Iodo-2-methyl-N-propylaniline

Welcome to the technical support guide for 5-Iodo-2-methyl-N-propylaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification and crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Iodo-2-methyl-N-propylaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification and crystallization of this compound. The guidance is structured to explain the reasoning behind methodological choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Section 1: Compound Stability and Handling

Anilines, particularly halogenated ones, can be sensitive to environmental conditions. Proper handling and storage are the first steps in preventing the formation of impurities.

Q1: My crude 5-Iodo-2-methyl-N-propylaniline has a dark brown or reddish color. What causes this, and how should I store the purified material?

A1: The discoloration of aniline derivatives is almost always due to oxidation.[1][2] The amine functional group is susceptible to air oxidation, which can be accelerated by exposure to light, leading to the formation of highly colored polymeric by-products.[1][3]

Recommended Storage Protocol:

  • Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[1]

  • Temperature: Keep the material in a cool environment, such as a refrigerator (2-8 °C), to slow the rate of potential degradation.[1][4]

  • Light Protection: Always use an amber glass vial or wrap the container in aluminum foil to protect the light-sensitive compound from photo-degradation.[1]

  • Container: Ensure the container is tightly sealed to prevent exposure to moisture and air.[1]

Section 2: Purification Methodologies

The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the physical state of your crude product (oil vs. solid).

2.1 Column Chromatography

Q2: I am experiencing significant peak tailing while purifying 5-Iodo-2-methyl-N-propylaniline on a standard silica gel column. How can I resolve this?

A2: This is a classic issue when purifying basic compounds like anilines on silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[5] The basic nitrogen atom of your aniline interacts strongly with these acidic sites, causing it to elute slowly and unevenly, which results in tailing.[5]

To counteract this, you must neutralize the stationary phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[5]

  • Solution: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent system. TEA is volatile and easily removed under vacuum with your solvent. This neutralizes the acidic sites on the silica, allowing for a much sharper, more symmetrical elution of your compound.[5]

Q3: What is a good starting solvent system for silica gel chromatography of this compound?

A3: 5-Iodo-2-methyl-N-propylaniline is a moderately polar compound. A combination of a non-polar and a polar solvent is required. The ideal starting point should be determined by Thin-Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your target compound.[5]

Solvent System (v/v)PolarityTypical Starting RatioNotes
Hexane / Ethyl AcetateLow to Medium95:5 to 80:20Excellent general-purpose system for N-alkylanilines.[6][7]
Petroleum Ether / Ethyl AcetateLow to Medium95:5 to 80:20Similar to hexane systems; often used for flash chromatography.[8]
Dichloromethane / HexaneMedium10:90 to 50:50Good for compounds that require slightly more polar eluents.
Dichloromethane / MethanolHigh99:1 to 95:5Use if the compound is very polar and does not move in less polar systems.[9]
Don't forget to add 0.5-2% Triethylamine (TEA) to your chosen eluent mixture to prevent tailing. [5]
Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. Develop TLC System (e.g., Hexane:EtOAc + 1% TEA) Aim for Rf ~0.3 Slurry 2. Pack Column (Slurry pack with non-polar solvent) TLC->Slurry Load 3. Load Sample (Dry load or minimal solvent) Slurry->Load Elute 4. Elute with Mobile Phase (Start with low polarity) Load->Elute Fractions 5. Collect Fractions Elute->Fractions Monitor 6. Monitor Fractions by TLC Fractions->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final Pure Product Evap->Final G Start Clear solution does not crystallize upon cooling. Scratch 1. Scratch inner surface of the flask with a glass rod. Start->Scratch Seed 2. Add a seed crystal of pure product. Scratch->Seed No success Concentrate 3. Concentrate solution slightly (evaporate some solvent). Seed->Concentrate No success Cool 4. Cool to a lower temperature (e.g., -20°C freezer). Concentrate->Cool No success Solvent 5. Add an 'anti-solvent' dropwise (a solvent in which the compound is insoluble). Cool->Solvent No success RePurify Still an oil? Consider further purification. (e.g., Chromatography) Solvent->RePurify No success

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 5-Iodo-2-methyl-N-propylaniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering stalled reactions, low yields, or complex side-product pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering stalled reactions, low yields, or complex side-product profiles when utilizing 5-Iodo-2-methyl-N-propylaniline in palladium-catalyzed cross-coupling workflows.

Because this molecule is bifunctional—containing both a highly reactive electrophilic aryl iodide[1] and a nucleophilic/coordinating secondary amine—it frequently defies standard coupling protocols. Below, we dissect the thermodynamic and kinetic bottlenecks of this substrate and provide field-validated solutions.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why does my Suzuki-Miyaura coupling with 5-Iodo-2-methyl-N-propylaniline consistently stall at low conversion (<20%)? A1: The root cause is almost certainly catalyst poisoning . The general catalytic cycle for Suzuki cross-coupling relies on the continuous regeneration of active Pd(0) and Pd(II) species[1]. While the C-I bond readily undergoes oxidative addition, the secondary N-propyl amine is a potent σ-donor. Free secondary amines have a high affinity for Pd(II) salts, leading to the formation of stable, off-cycle bis(amine)-Pd complexes that trap the catalyst and stall the cycle[2]. Furthermore, using standard small ligands (like PPh₃) increases the susceptibility of the Pd center to amine coordination and subsequent deactivation[3].

Q2: How can I prevent amine coordination without adding a protecting group (e.g., Boc or TFA)? A2: You must rely on extreme steric shielding at the palladium center. By utilizing highly bulky, electron-rich phosphine ligands, you create a microenvironment where the C-I bond can undergo oxidative addition, but the secondary amine is sterically excluded from coordinating to the metal. Precatalysts such as CataCXium A Pd G3 have been identified as uniquely effective for Suzuki-Miyaura cross-couplings on unprotected ortho-haloanilines[4]. Alternatively, highly hindered N-heterocyclic carbene (NHC) catalysts like Pd-PEPPSI-IPentCl have been proven to specifically mitigate the poisoning effect of coordinating amine functionalities[5].

Q3: I pushed the reaction with a stronger base (NaOtBu) and higher temperatures to force conversion, but now I have a complex mixture of high-molecular-weight side products. What happened? A3: You inadvertently triggered competitive intermolecular Buchwald-Hartwig amination[6]. Because 5-Iodo-2-methyl-N-propylaniline contains both an electrophile (iodide) and a nucleophile (amine), it is primed for self-condensation. Strong bases like sodium tert-butoxide deprotonate the secondary amine, drastically increasing its nucleophilicity. Instead of undergoing transmetalation with your boronic acid, the Pd(II) intermediate undergoes C-N coupling with another substrate molecule, leading to oligomerization. To prevent this, you must use a mild, inorganic base (e.g., K₃PO₄) that is strong enough to activate the boronic acid[7] but too weak to deprotonate the secondary amine.

Part 2: Quantitative Benchmarking

To illustrate the causality between reaction conditions and substrate fate, the following table summarizes the benchmarking data for the Suzuki-Miyaura coupling of 5-Iodo-2-methyl-N-propylaniline with a standard arylboronic acid.

Table 1: Impact of Catalyst and Base Selection on Conversion Profiles

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemConversionPrimary Outcome & Causality
Pd(PPh₃)₄ Na₂CO₃Toluene / H₂O< 20%Stalled. Small ligands fail to shield the Pd(II) center; the secondary amine coordinates and poisons the catalyst.
Pd₂(dba)₃ / Xantphos NaOtBu1,4-Dioxane> 90%Oligomerization. Strong base deprotonates the amine, triggering rapid intermolecular C-N cross-coupling (SM consumed, but 0% desired product).
Pd-PEPPSI-IPentCl K₂CO₃DME / H₂O85%Product Formation. The bulky NHC ligand successfully mitigates the amine poisoning effect[5].
CataCXium A Pd G3 K₃PO₄Dioxane / H₂O> 95% Clean Biaryl Product. Optimal steric shielding combined with a mild base prevents both poisoning and oligomerization[4].

Part 3: Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 5-Iodo-2-methyl-N-propylaniline Design Principle: This protocol is engineered as a self-validating system. It includes built-in analytical checkpoints to verify the integrity of the active catalytic cycle before full reagent commitment, preventing the silent loss of expensive boronic acids to protodeboronation.

Step 1: Catalyst Pre-Activation & Degassing

  • Action: In an oven-dried Schlenk flask, combine CataCXium A Pd G3 (2 mol%) and the arylboronic acid (1.1 equiv). Evacuate and backfill with Argon (3x). Add anhydrous, degassed 1,4-Dioxane.

  • Validation Checkpoint: The solution should transition from pale yellow to a deep, homogeneous color upon stirring at room temperature for 10 minutes, confirming the generation of the active Pd(0) species.

Step 2: Electrophile Addition & Oxidative Addition Check

  • Action: Add 5-Iodo-2-methyl-N-propylaniline (1.0 equiv) as a solution in 1,4-Dioxane. Stir for 15 minutes at room temperature.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. You should observe the unreacted aryl iodide mass. Critical: If the starting material mass is entirely absent and replaced by a mass of [2M - HI], spontaneous oligomerization has occurred due to base contamination. Abort and check solvent purity.

Step 3: Transmetalation & Coupling

  • Action: Add a degassed aqueous solution of K₃PO₄ (2.0 equiv). Heat the reaction mixture to 80 °C.

  • Causality: The biphasic Dioxane/H₂O system and mild inorganic base ensure the boronic acid is activated to the reactive boronate[7] without deprotonating the secondary amine, ensuring orthogonal reactivity.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The reaction should reach >95% conversion within 4-6 hours.

Step 4: Scavenging & Workup

  • Action: Cool to room temperature. Add a functionalized silica scavenger (e.g., MP-TMT or SiliaBond Thiol) and stir for 2 hours.

  • Causality: Palladium extraction is critical here. Secondary amines heavily chelate residual palladium, leading to severe elemental impurities and assay interference downstream[8]. Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Part 4: Pathway Visualization

The following diagram maps the mechanistic divergence of 5-Iodo-2-methyl-N-propylaniline under different catalytic conditions, illustrating exactly where the reaction derails.

G SM 5-Iodo-2-methyl-N-propylaniline + Pd(0) Precatalyst OxAdd Oxidative Addition (Pd(II) Intermediate) SM->OxAdd Bulky Ligand (e.g., CataCXium A) Poison Amine Coordination (Bis(amine)-Pd Complex) SM->Poison Small Ligand (e.g., PPh3) Transmet Transmetalation (Boronate Activation) OxAdd->Transmet Mild Base (e.g., K3PO4) Oligomer Intermolecular C-N Coupling (Oligomerization) OxAdd->Oligomer Strong Base (e.g., NaOtBu) Stall Reaction Stalled (Catalyst Deactivation) Poison->Stall Product Desired Biaryl Product (High Conversion) Transmet->Product Reductive Elimination Oligomer->Stall Substrate Depletion

Mechanistic divergence in the cross-coupling of 5-Iodo-2-methyl-N-propylaniline.

Part 5: References

  • Benchchem. "Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine". URL:[6]

  • YorkSpace. "PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS". URL:[5]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". URL:[8]

  • University of Cambridge. "A General Catalytic β-C–H Carbonylation of Aliphatic Amines to β-Lactams". URL:[2]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". URL:[1]

  • ACS Publications. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines". URL:[3]

  • PMC. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters". URL:[4]

  • Organic Chemistry Portal. "Suzuki Coupling". URL:[7]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 5-Iodo-2-methyl-N-propylaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Iodo-2-methyl-N-propylaniline to prevent oxidative degradation. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Iodo-2-methyl-N-propylaniline to prevent oxidative degradation. As a substituted N-alkylaniline, this compound is highly susceptible to environmental factors, and maintaining its integrity is critical for experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or pale yellow 5-Iodo-2-methyl-N-propylaniline has turned dark brown/red. What happened and is it still usable?

A1: This discoloration is a classic indicator of oxidation.[1][2] The amino group in the aniline structure is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and elevated temperatures.[3][4] This reaction creates a cascade of highly colored impurities, such as quinone-imines, azoxy/azo compounds, and polymeric materials, which cause the visible change in color.[5][6]

Whether the material is still usable depends entirely on your application. For non-critical applications or initial screening, its use may be acceptable. However, for sensitive applications such as GMP synthesis, kinetic studies, or quantitative analysis, the presence of these impurities can be detrimental. The impurities may alter the compound's reactivity, introduce competing side reactions, or interfere with analytical measurements. We strongly recommend verifying the purity via HPLC or GC-MS before using any discolored material. [3][7]

Q2: What are the primary factors that cause the degradation of this compound?

A2: The degradation of 5-Iodo-2-methyl-N-propylaniline is primarily driven by three factors:

  • Atmospheric Oxygen: The lone pair of electrons on the nitrogen atom makes the molecule vulnerable to attack by O₂, initiating a free-radical chain reaction.[8][9][10] This is the most significant contributor to degradation.

  • Light Exposure: UV and visible light provide the energy to catalyze the oxidation process, leading to the formation of radical intermediates.[1][11] Storing the material in clear containers on a lab bench is a common cause of rapid degradation.

  • Elevated Temperature: Heat increases the kinetic rate of oxidation reactions.[3] Storing the compound at room temperature, especially in a warm laboratory, will accelerate its degradation compared to refrigerated or frozen storage.

Q3: What are the ideal, long-term storage conditions for 5-Iodo-2-methyl-N-propylaniline?

A3: To ensure maximum shelf-life and purity, the compound must be protected from all the factors mentioned above. The ideal storage protocol is:

  • Atmosphere: Under a dry, inert atmosphere (Argon or Nitrogen).[6][12][13]

  • Container: A tightly sealed, amber glass vial or a bottle specifically designed for air-sensitive reagents, such as those with a Sure/Seal™ septum cap.[14][15][16]

  • Temperature: Refrigerated at 2-8 °C for short-to-medium term storage. For long-term storage (months to years), freezing at -20 °C is recommended.[3][6] The parent compound, 5-Iodo-2-methylaniline, is stored at 2-8°C, which serves as a good baseline.[17]

Q4: Is adding an antioxidant a viable strategy for preventing oxidation?

A4: While antioxidants and free-radical scavengers can inhibit amine oxidation, this is not a standard practice for high-purity reagents as it involves adding another chemical to your material.[18] Phenolic antioxidants like BHT have been shown to be effective for some anilines.[6][19] However, the antioxidant could interfere with your downstream reactions or analytical methods. This strategy should only be considered if the antioxidant is known to be compatible with your specific application and can be easily removed if necessary. For most use cases, strict control of storage conditions is the preferred method for maintaining purity.

Troubleshooting Guide: Degradation of 5-Iodo-2-methyl-N-propylaniline

This guide provides a systematic approach to identifying and resolving issues related to compound oxidation.

Observation Probable Cause(s) Recommended Immediate Action Long-Term Prevention Strategy
Minor yellowing or darkening of liquid Initial air exposure from multiple container openings; brief exposure to light.Verify purity using HPLC or GC.[20] If purity is acceptable (>98%), use immediately but consider the risk for sensitive applications.Aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock.
Significant color change to dark brown, red, or black Prolonged or repeated exposure to atmospheric oxygen and/or light. Storage at ambient temperature.Do not use for sensitive applications. The material is likely significantly degraded.[1] Consider purification (e.g., column chromatography or distillation) if feasible, or procure a fresh batch.Implement the Standard Protocol for Long-Term Storage (see below). Ensure all lab personnel are trained on handling air-sensitive reagents.
Precipitate or solid formation in the liquid Advanced degradation leading to the formation of insoluble polymeric byproducts.The material is heavily contaminated and should be discarded according to institutional safety guidelines. Do not attempt to use.Strict adherence to inert atmosphere handling and storage protocols is required. Review handling techniques (see Protocol 2 ).
New peaks appear in HPLC/GC analysis compared to reference standard Chemical degradation; presence of oxidation products (e.g., imines, quinones, dimers).[6]Quantify the level of impurity. If the main peak is <95%, the material is not suitable for most applications.Use a fresh, unopened bottle as a reference standard. Implement a routine QC check for stored material before use.

Visual Troubleshooting Workflow

This decision tree helps guide the user from observation to action.

G Start Observe 5-Iodo-2-methyl- N-propylaniline Sample Color_Check Is there significant discoloration (brown/red)? Start->Color_Check Purity_Check Perform Purity Analysis (e.g., HPLC, GC) Color_Check->Purity_Check Yes Use_OK Material is likely usable. Proceed with caution. Color_Check->Use_OK No (Colorless/ Pale Yellow) Purity_OK Is Purity >98%? Purity_Check->Purity_OK Purity_OK->Use_OK Yes Use_No Purify or Discard. Procure fresh material. Purity_OK->Use_No No Review_Storage Review and Implement Proper Storage & Handling Protocols Use_No->Review_Storage G Aniline Aniline Derivative (R-NH-Ar) Radical Nitrogen Radical Cation [R-NH•+-Ar] Aniline->Radical [O] Initiators O₂, Light, Metal Ions Initiators->Radical Intermediates Reactive Intermediates (e.g., Imines, Nitrenium ions) Radical->Intermediates Coupling, Deprotonation Products Colored Degradation Products (Dimers, Polymers, Quinones) Intermediates->Products Further Oxidation/ Polymerization

Caption: Simplified pathway for the oxidative degradation of anilines.

Experimental Protocols

Protocol 1: Standard Procedure for Long-Term Storage

This protocol is designed to maximize the shelf-life of 5-Iodo-2-methyl-N-propylaniline.

  • Procurement: Purchase the material in bottles equipped with a high-quality, air-tight septum cap (e.g., Sure/Seal™ packaging). [14][21]2. Inerting: Upon receipt, gently flush the headspace of the bottle with dry argon or nitrogen using a long needle connected to a gas line, with a second short needle acting as a vent. [15]This should be done in a fume hood.

  • Sealing: Securely wrap the cap and neck of the bottle with Parafilm® to provide an additional barrier against moisture and air ingress.

  • Light Protection: Place the bottle inside a secondary opaque container or wrap it in aluminum foil, even if it is already in an amber vial.

  • Temperature Control: Place the sealed, protected bottle in a designated -20 °C freezer for long-term storage or a 2-8 °C refrigerator for short-term storage. [6]Ensure the storage unit is not prone to frequent temperature fluctuations.

Protocol 2: Procedure for Aliquoting and Dispensing

This protocol minimizes contamination of the bulk material during use.

  • Preparation: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold bottle.

  • Inert Atmosphere Transfer: All transfers must be performed under a positive pressure of an inert gas (argon or nitrogen) using syringe techniques. [16]3. Syringe Transfer: a. Puncture the septum with a needle attached to your inert gas line to create a slight positive pressure. b. Puncture the septum with a second, clean, dry, gas-tight syringe. c. Withdraw the desired volume of liquid. d. Remove the syringe and immediately dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.

  • Resealing: After withdrawal, remove the gas line needle, and re-wrap the cap with fresh Parafilm®. Return the bulk container to its appropriate storage location.

References

  • Hanson, J. R., & Nelson, R. F. (1970). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 92(17), 5093–5097. Available at: [Link]

  • Gomes, J. F., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(23), 8497. Available at: [Link]

  • Audeh, C. A., & Smith, J. R. L. (1990). Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Journal of the Chemical Society, Perkin Transactions 2, (9), 1475-1481. Available at: [Link]

  • University of California, Los Angeles. (n.d.). The Safe Use of Pyrophoric Reagents. Available at: [Link]

  • University of Illinois. (n.d.). Handling air-sensitive reagents AL-134. Division of Research Safety. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Soni, A., & Gupta, V. K. (2012). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. Current Research in Chemistry, 4(1), 1-10. Available at: [Link]

  • Verma, P., & Gupta, V. K. (1983). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 108(1285), 426-429. Available at: [Link]

  • Wenk, J., & Canonica, S. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Environmental Science & Technology, 46(10), 5455-5462. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Summary for CID 6115. Available at: [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. Q&A Forum. Available at: [Link]

  • Google Patents. (2012). Inhibition of amine oxidation. US Patent US20120271026A1.
  • Washington State University. (n.d.). Standard Operating Procedure for Aniline. Environmental Health & Safety. Available at: [Link]

  • Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA Project Summary EPA-600/S4-84-009. Available at: [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. DOE Carbon Management Project Review. Available at: [Link]

  • Becht, A., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21102. Available at: [Link]

  • ResearchGate. (2026). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives. Request PDF. Available at: [Link]

  • Loba Chemie. (n.d.). ANILINE AR - Safety Data Sheet. Available at: [Link]

  • Cho, J., et al. (2007). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. Organic Letters, 9(5), 753-756. Available at: [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Available at: [Link]

  • Thompson, D. C., et al. (2002). N-oxidation of aromatic amines by intracellular oxidases. Drug Metabolism Reviews, 34(3), 623-648. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant activity of aniline and polyaniline. Request PDF. Available at: [Link]

  • Klaning, U. K., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 51(24), 14131-14138. Available at: [Link]

  • Bacon, J., & Adams, R. N. (1968). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society, 90(24), 6596–6599. Available at: [Link]

  • LookChem. (n.d.). 5-IODO-2-METHYLANILINE Suppliers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 5-Iodo-2-methyl-N-propylaniline

Welcome to the Technical Support Center for the scale-up and synthesis of 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3)[1]. This halogenated aniline derivative is a critical intermediate in the development of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3)[1]. This halogenated aniline derivative is a critical intermediate in the development of advanced pharmaceutical compounds, particularly for neurological drug discovery[1].

Scaling up the production of this molecule from its precursor, 5-iodo-2-methylaniline (CAS: 83863-33-6)[2], presents two major chemical engineering challenges: preventing over-alkylation (N,N-dipropylation) and preserving the highly reactive carbon-iodine (C-I) bond. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure safe and high-yielding production.

Part 1: Process Overview & Mechanistic Rationale

Direct alkylation of primary amines with alkyl halides (e.g., propyl bromide) typically fails at scale due to the "over-alkylation cascade." The resulting mono-alkylated secondary amine is more nucleophilic than the primary starting material, leading to significant N,N-dipropylation[3]. To enforce mono-selectivity, a reductive amination approach utilizing propionaldehyde is strictly required.

Furthermore, the choice of reductant is dictated by the aryl iodide moiety. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) will cause rapid hydrodehalogenation, destroying the C-I bond. Therefore, mild hydride donors such as Sodium Triacetoxyborohydride (STAB) must be employed to ensure chemoselectivity and preserve the halogen[4].

Workflow for the mono-selective reductive N-propylation of 5-iodo-2-methylaniline.

Part 2: Troubleshooting Guides & FAQs

Q1: Our HPLC in-process control (IPC) shows 15% N,N-dipropylated impurity. How do we suppress this? A1: Over-alkylation in reductive amination occurs when excess propionaldehyde reacts with the newly formed secondary amine. Causality: Ensure propionaldehyde is strictly limited to 1.00–1.05 equivalents[3]. Additionally, verify the reaction temperature remains below 10 °C during aldehyde addition. Higher temperatures accelerate the formation of the dialkyl iminium species.

Q2: We are observing a significant loss of the iodine atom (yielding 2-methyl-N-propylaniline). What is causing this deiodination? A2: Deiodination is a classic side reaction when overly aggressive reducing conditions are used. Causality: If you are attempting catalytic hydrogenation, the transition metal catalyst (Pd, Pt, or Ni) will readily insert into the weak C-I bond[4]. You must switch to a hydride-based reductant (e.g., NaBH(OAc)₃). If deiodination persists with STAB, check for trace transition metal contamination in your reactor or starting materials.

Q3: The free base product is an oil, making isolation and purification difficult at a 10-kg scale. How do we avoid column chromatography? A3: The free base of 5-Iodo-2-methyl-N-propylaniline is highly lipophilic and resists crystallization. Causality: Convert the crude oil to a hydrochloride (HCl) salt. By dissolving the crude free base in ethyl acetate (EtOAc) and adding a stoichiometric amount of anhydrous HCl, the ammonium salt will precipitate. This self-validating purification step efficiently purges neutral impurities and unreacted aldehyde.

Decision tree for troubleshooting deiodination and over-alkylation during scale-up.

Part 3: Quantitative Data & Reagent Selection

The following table summarizes the quantitative outcomes of different N-propylation strategies, highlighting why reductive amination with a hydride donor is the only viable path for this specific molecule.

N-Propylation MethodReagentsMono-SelectivityC-I Bond StabilityScale-Up Suitability
Direct Alkylation Propyl bromide, K₂CO₃, DMFLow (<60%)High (>99%)Poor (Exothermic, over-alkylation)
Catalytic Hydrogenation Propionaldehyde, H₂, Pd/CHigh (>90%)Critical Failure (0%)Poor (Severe deiodination risk)
Reductive Amination Propionaldehyde, NaBH(OAc)₃, DCEExcellent (>95%)Excellent (>99%)Ideal (Controlled exotherm)

Part 4: Experimental Protocol (1-Kilogram Scale)

This step-by-step methodology utilizes a self-validating system of In-Process Controls (IPCs) to ensure the reaction does not proceed to the next stage until specific chemical milestones are met.

Step 1: Imine Formation

  • Charge a 20 L glass-lined reactor with 5-iodo-2-methylaniline (1.00 kg, 4.29 mol)[2] and 1,2-dichloroethane (DCE) (10 L).

  • Add glacial acetic acid (257 g, 4.29 mol) to act as an acid catalyst.

  • Cool the mixture to 0–5 °C.

  • Slowly add propionaldehyde (261 g, 4.50 mol, 1.05 eq) via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • Causality: Slow addition prevents a localized excess of aldehyde, minimizing dialkyl iminium formation.

  • IPC 1: Stir for 2 hours at 10 °C. Sample for HPLC. Proceed only when the primary amine starting material is <2% (Area%).

Step 2: Reduction 6. Charge Sodium Triacetoxyborohydride (STAB) (1.36 kg, 6.43 mol, 1.5 eq) in 5 equal portions over 2 hours.

  • Causality: STAB is a mild reducing agent that selectively reduces the imine without hydrodeiodinating the aryl iodide. Portion-wise addition controls hydrogen gas evolution and the thermal exotherm.

  • Allow the reaction to warm to 20 °C and stir for 4 hours.

  • IPC 2: Sample for HPLC. Proceed when the imine intermediate is <1%.

Step 3: Quench and Workup 9. Quench the reaction by slowly adding 5 L of 1M aqueous NaOH, maintaining the temperature <25 °C. 10. Separate the organic phase. Wash with saturated brine (3 L) and dry over anhydrous Na₂SO₄. 11. Concentrate the organic layer under reduced pressure to yield the crude free base (a viscous oil).

Step 4: Salt Formation (Purification) 12. Dissolve the crude oil in Ethyl Acetate (5 L). 13. Cool to 0 °C and slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until pH 2 is reached. 14. Filter the precipitated 5-iodo-2-methyl-N-propylaniline hydrochloride salt, wash with cold MTBE, and dry under vacuum at 40 °C.

  • Causality: Crystallization of the HCl salt purges any trace N,N-dipropylated byproducts (which remain highly soluble in EtOAc) and yields a stable, flowable powder suitable for long-term storage.
References
  • BLD Pharm. "1694178-60-3 | 5-Iodo-2-methyl-N-propylaniline". 1

  • Sigma-Aldrich. "5-Iodo-2-methylaniline 97 83863-33-6". 2

  • ResearchGate. "A Guide for Mono-Selective N-Alkylation of Amines". 3

  • ACS Catalysis. "Triarylborane-Catalyzed Reductive N-Alkylation of Amines". 4

Sources

Reference Data & Comparative Studies

Validation

5-Iodo-2-methyl-N-propylaniline vs 5-bromo-2-methyl-N-propylaniline reactivity

Executive Summary For researchers and drug development professionals, selecting the correct halogenated building block is a critical decision that dictates downstream synthetic strategy. Both 5-Iodo-2-methyl-N-propylanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the correct halogenated building block is a critical decision that dictates downstream synthetic strategy. Both 5-Iodo-2-methyl-N-propylaniline and 5-bromo-2-methyl-N-propylaniline are highly valuable, bifunctional scaffolds featuring a secondary amine and an aryl halide. However, they exhibit fundamentally divergent reactivity profiles in transition-metal catalysis.

This guide objectively compares their thermodynamic properties, mechanistic behavior in palladium-catalyzed cross-couplings, and practical laboratory performance. By understanding the causality behind their reactivity, chemists can rationally select the optimal substrate and conditions for their specific synthetic workflows.

Thermodynamic Profiling: The C-X Bond

The foundational difference between these two substrates lies in their Bond Dissociation Energy (BDE).

  • The C-I Bond: At approximately 65 kcal/mol, the carbon-iodine bond is highly labile. This allows 5-iodo-2-methyl-N-propylaniline to undergo oxidative addition to Palladium(0) species at room temperature.

  • The C-Br Bond: At approximately 81 kcal/mol, the carbon-bromine bond is stronger, typically requiring elevated temperatures (80°C–110°C) to achieve efficient oxidative addition.

While the iodo-derivative possesses kinetic superiority in the initial cleavage step, comparative studies of aryl halides demonstrate that oxidative addition is not the sole determinant of catalytic efficiency [1]. Downstream kinetics often dictate the overall yield, leading to a counterintuitive mechanistic divergence.

Mechanistic Divergence in Palladium Catalysis

When employing these building blocks in cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), researchers frequently encounter the "Iodide Poisoning" Paradox .

The Causality of Catalyst Poisoning

Following the rapid oxidative addition of the 5-iodo derivative, the resulting iodide anions accumulate in the reaction mixture. Because iodide is a strong bridging ligand, it readily coordinates with palladium centers to form an unreactive, off-cycle dimer (e.g., [Pd(μ−I)Ar(L)]2​ ). This sequesters the active catalyst, prematurely halting the catalytic cycle [2].

Conversely, the 5-bromo derivative undergoes oxidative addition more slowly but forms stable, monomeric Pd(II) intermediates that seamlessly proceed through transmetalation and reductive elimination [3]. Therefore, while the iodo-derivative is kinetically faster, the bromo-derivative is often more robust under standard conditions.

G cluster_iodo 5-Iodo Pathway cluster_bromo 5-Bromo Pathway Pd0 Active Pd(0) Catalyst OxAdd_I Fast Oxidative Addition (C-I Cleavage) Pd0->OxAdd_I 5-Iodo derivative OxAdd_Br Moderate Oxidative Addition (C-Br Cleavage) Pd0->OxAdd_Br 5-Bromo derivative Dimer [Pd(μ-I)Ar(L)]₂ Off-Cycle Dimer OxAdd_I->Dimer Iodide Accumulation PdII_Br Monomeric Pd(II) Complex (Catalytically Active) Dimer->PdII_Br Add Ag⁺ Scavenger OxAdd_Br->PdII_Br Standard Cycle

Caption: Catalytic cycle showing C-I vs C-Br oxidative addition and off-cycle Pd-I dimer poisoning.

Quantitative Performance Comparison

The table below summarizes the practical performance metrics of both substrates based on established organometallic principles.

Reaction Parameter5-Iodo-2-methyl-N-propylaniline5-Bromo-2-methyl-N-propylaniline
C-X Bond Dissociation Energy ~65 kcal/mol (Highly labile)~81 kcal/mol (Moderately stable)
Oxidative Addition Kinetics Extremely FastModerate
Risk of Catalyst Poisoning High (Forms Pd-I dimers)Low (Forms active monomers)
Optimal Cross-Coupling Temp 25°C – 60°C80°C – 110°C
Required Additives Ag⁺ salts or highly bulky ligandsNone typically required
Self-Condensation Risk High (Requires strict amine protection)Moderate
Standard Buchwald-Hartwig Yield < 30% (Without optimization)> 85% (Standard conditions)
Optimized Yield (Ag⁺ added) > 90%> 85%

Experimental Methodologies (Self-Validating Protocols)

Because both molecules are bifunctional (containing both a nucleophilic secondary amine and an electrophilic halogen), they are highly prone to uncontrolled self-condensation (oligomerization) during cross-coupling.

The following methodologies utilize a self-validating system : every critical phase includes an analytical Quality Control (QC) checkpoint. Proceeding to the next step is strictly contingent upon passing the QC check, ensuring resources are not wasted on poisoned or polymerized reactions.

Workflow Start Bifunctional Substrate (Amine + Halide) Protect N-Protection (e.g., Boc-anhydride) Start->Protect QC1 QC Check: LC-MS Confirmation Protect->QC1 Coupling Pd-Catalyzed Cross-Coupling QC2 QC Check: GC-FID Conversion Coupling->QC2 QC1->Coupling 100% Protected Success Target Product Isolated QC2->Success >95% Conv.

Caption: Self-validating workflow for cross-coupling bifunctional halogenated anilines.

Protocol A: Optimized Coupling of 5-Iodo-2-methyl-N-propylaniline

Causality Focus: Overcoming iodide poisoning via precipitation. By adding Silver Carbonate ( Ag2​CO3​ ), the liberated iodide ions are immediately precipitated as insoluble Silver Iodide ( AgI ), preventing them from coordinating to the palladium center [4].

  • Amine Protection: React 5-Iodo-2-methyl-N-propylaniline with Boc-anhydride (1.2 eq) and DMAP (0.1 eq) in DCM at room temperature for 4 hours.

  • QC Checkpoint 1: Analyze via LC-MS. Do not proceed unless the unprotected amine peak is <1% (Area).

  • Catalyst & Scavenger Loading: In a glovebox, charge a Schlenk flask with the Boc-protected substrate (1.0 eq), coupling partner (1.2 eq), Pd2​(dba)3​ (2.5 mol%), XPhos (5 mol%), and Ag2​CO3​ (1.5 eq).

  • Reaction Execution: Add anhydrous toluene. Stir at 50°C (taking advantage of the labile C-I bond). The solution will become cloudy as yellow AgI precipitates.

  • QC Checkpoint 2: At 6 hours, take a 50 µL aliquot, filter through Celite, and analyze via GC-FID. Validation requires >95% consumption of the starting material.

  • Workup: Filter the crude mixture through a Celite pad to remove AgI and palladium black. Concentrate and purify via flash chromatography.

Protocol B: Standard Coupling of 5-Bromo-2-methyl-N-propylaniline

Causality Focus: Leveraging thermal stability. Because bromide does not form highly stable off-cycle dimers, silver additives are unnecessary. Instead, thermal energy is used to drive the more difficult C-Br oxidative addition.

  • Amine Protection: Protect the secondary amine using the identical Boc-protection method described in Protocol A.

  • QC Checkpoint 1: Analyze via LC-MS to confirm >99% protection.

  • Catalyst Loading: Charge a flask with the Boc-protected bromo-substrate (1.0 eq), coupling partner (1.2 eq), Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), and Cs2​CO3​ (2.0 eq). Note: No silver scavenger is required.

  • Reaction Execution: Add anhydrous 1,4-dioxane. Heat to 100°C for 12 hours.

  • QC Checkpoint 2: Analyze via GC-FID. Validation requires the absence of the starting aryl bromide peak.

  • Workup: Aqueous extraction with EtOAc, followed by brine wash, drying over Na2​SO4​ , and chromatographic purification.

References

  • Title : Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source : Inorganic Chemistry Frontiers (RSC Publishing) URL :[Link]

  • Title : Buchwald-Hartwig Amination Source : Chemistry LibreTexts URL :[Link]

  • Title : Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions Source : ResearchGate URL :[Link]

  • Title : An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Comparative

HPLC method validation for 5-Iodo-2-methyl-N-propylaniline purity analysis

An in-depth comparative analysis and validation guide for the purity assessment of 5-Iodo-2-methyl-N-propylaniline, engineered for researchers and analytical scientists optimizing pharmaceutical intermediate workflows. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and validation guide for the purity assessment of 5-Iodo-2-methyl-N-propylaniline, engineered for researchers and analytical scientists optimizing pharmaceutical intermediate workflows.

The Analytical Challenge: 5-Iodo-2-methyl-N-propylaniline

5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) is a halogenated secondary aniline utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Chromatographically, this compound presents a dual challenge:

  • Secondary Amine Basicity: The N-propyl group increases the electron density on the nitrogen, making it prone to severe peak tailing via secondary electrostatic interactions with residual acidic silanols on the silica stationary phase.

  • Halogen Polarizability: The bulky, highly polarizable iodine atom significantly alters the molecule's hydrophobicity. Separating the target compound from closely related synthetic impurities (such as des-iodo anilines or regioisomers) requires high theoretical plate counts.

To address this, we compare a traditional Fully Porous Particle (FPP) method against a modern Superficially Porous Particle (SPP / Core-Shell) method, validated under the latest ICH Q2(R2) regulatory framework[2][3].

Mechanistic Causality: Why Superficially Porous Particles (SPP)?

Historically, analysts relied on 5 µm Fully Porous Particles (FPP) for routine purity assays. However, achieving baseline resolution for critical aniline pairs often required long run times.

Transitioning to a 2.7 µm SPP (Core-Shell) column fundamentally alters the thermodynamics and kinetics of the separation. SPP columns consist of a solid, impermeable silica core surrounded by a thin porous shell[4]. This architecture directly manipulates the Van Deemter equation ( H=A+B/u+C⋅u ):

  • Reduced Eddy Diffusion (A-Term): The highly uniform particle size distribution of core-shell particles minimizes the multipath dispersion of analyte molecules through the column bed[5].

  • Accelerated Mass Transfer (C-Term): The solid core limits the depth to which the analyte can diffuse. This shortened diffusion path allows for rapid mass transfer between the mobile and stationary phases, maintaining high efficiency even at elevated flow rates[6][7].

Consequently, a 2.7 µm SPP column delivers separation efficiencies comparable to sub-2 µm FPP columns, but generates significantly lower backpressure, making it fully compatible with standard 400-bar HPLC systems[4][8].

CoreShell_Mechanism Particle SPP Architecture (Solid Core + Porous Shell) Eddy Reduced Eddy Diffusion (Van Deemter A Term) Particle->Eddy MassTransfer Shorter Diffusion Path (Van Deemter C Term) Particle->MassTransfer Pressure Lower Backpressure (< 400 bar) Particle->Pressure Efficiency High Efficiency (Sub-2 µm Performance) Eddy->Efficiency MassTransfer->Efficiency

Fig 1: Thermodynamic advantages of Core-Shell (SPP) architecture.

Experimental Protocols: SPP vs. FPP Workflows

To objectively evaluate performance, both methods utilize an acidic mobile phase. At pH ~2.0 (using 0.1% Trifluoroacetic acid), the secondary amine of 5-Iodo-2-methyl-N-propylaniline is fully protonated. TFA acts as an ion-pairing reagent, masking residual silanols and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 5-Iodo-2-methyl-N-propylaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

Step 3: Chromatographic Execution (Self-Validating System Suitability) Before sample analysis, inject a System Suitability Test (SST) mix containing the target API and its known des-iodo impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and %RSD of peak area (n=5) ≤ 2.0%.

Table 1: Chromatographic Method Comparison
ParameterTraditional FPP MethodOptimized SPP Method
Column C18, 150 x 4.6 mm, 5 µm (Fully Porous)C18 Core-Shell, 100 x 4.6 mm, 2.7 µm (SPP)
Flow Rate 1.0 mL/min1.5 mL/min
Gradient (B%) 0-15 min: 20% 80%0-6 min: 20% 80%
Column Temp 30°C40°C (Improves mass transfer)
Injection Vol 10 µL2 µL (Prevents volume overload on SPP)
Detection UV at 240 nmUV at 240 nm
System Pressure ~180 bar~260 bar
Total Run Time 20 minutes8 minutes
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Baseline resolved)

Data Synthesis: The SPP method reduces analysis time by 60% while nearly doubling the resolution of critical pairs, proving highly superior for high-throughput purity screening.

ICH Q2(R2) Method Validation for the SPP Workflow

The recent ICH Q2(R2) update (effective mid-2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring rigorous proof that the analytical procedure is fit for its intended purpose[2][3]. The SPP method was validated accordingly.

ICH_Validation Start Method Optimization (SPP C18, pH 2.0) Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Rob Robustness (Flow, Temp, pH variations) Acc->Rob Report Q2(R2) Validation Report Rob->Report

Fig 2: ICH Q2(R2) Analytical Method Validation Lifecycle.

Specificity & Selectivity: Demonstrated by injecting a spiked mixture of 5-Iodo-2-methyl-N-propylaniline and its primary synthetic precursors. Peak purity analysis via Photodiode Array (PDA) detection confirmed no co-elution (Purity Angle < Purity Threshold).

Linearity, LOD, and LOQ: Calibration curves were constructed from 0.1 µg/mL to 1200 µg/mL. The Limit of Quantitation (LOQ) was established based on a Signal-to-Noise (S/N) ratio of 10:1, confirming the method's capability to detect trace impurities.

Accuracy and Precision: Accuracy was assessed by spiking known quantities of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration. Repeatability (Intra-day precision) was verified via six independent sample preparations.

Table 2: ICH Q2(R2) Validation Summary (SPP Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of critical pairs Rs​ = 3.5; Peak Purity passedPass
Linearity Range LOQ to 120% of nominal0.5 µg/mL to 1200 µg/mLPass
Correlation ( R2 ) >0.999 0.9998Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.5 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision %RSD 2.0% (n=6)0.85%Pass
Robustness Stable under deliberate variationsPassed ( ± 0.1 mL/min, ± 2°C)Pass

Conclusion

For the purity analysis of complex basic halogenated intermediates like 5-Iodo-2-methyl-N-propylaniline, traditional FPP columns enforce a compromise between resolution and throughput. By leveraging the thermodynamic advantages of Superficially Porous Particles (SPP), analysts can achieve sub-2 µm efficiencies at standard operating pressures. The resulting SPP method is fully compliant with ICH Q2(R2) guidelines, offering a 60% reduction in run time, superior critical pair resolution, and robust quantitative reliability for pharmaceutical development.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

  • Core Shell HPLC Columns & Technology GL Sciences[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Chrom Tech, Inc.[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC Element Lab Solutions[Link]

  • Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution Separation Science[Link]

  • Fused Core / Core-Shell - Particle Technologies MZ-Analysentechnik[Link]

Sources

Validation

Spectroscopic Validation of 5-Iodo-2-methyl-N-propylaniline: A Comparative Guide to ATR-FTIR vs. Traditional Modalities

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenges of validating complex halogenated intermediates. 5-Iodo-2-methyl-N-propylaniline is a highly specific secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenges of validating complex halogenated intermediates. 5-Iodo-2-methyl-N-propylaniline is a highly specific secondary aniline derivative utilized as a critical building block in drug development. Spectroscopic validation of this compound requires precision: we must definitively confirm the secondary amine state, verify the presence of the heavy iodine atom, and rule out primary amine precursors.

This guide objectively compares the analytical performance of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against traditional KBr pellet transmission methods for validating this specific compound, providing the causality behind experimental choices and self-validating protocols.

Chemical Profiling: The Spectroscopic Fingerprint

To validate 5-Iodo-2-methyl-N-propylaniline, we must first understand its structural fingerprint. The molecule features a secondary amine (N-propyl group), an aromatic ring with a methyl group at the ortho position, and an iodine atom at the meta position relative to the amine.

The two most critical diagnostic regions for this compound are the N-H stretch and the C-I stretch . Because it is a secondary amine, it exhibits only a single weak N-H stretching band, unlike primary amines which display a double band (symmetric and asymmetric) . Furthermore, the heavy atomic mass of iodine pushes the C-I stretching vibration to the far low-frequency end of the mid-IR spectrum .

Table 1: Characteristic Vibrational Frequencies of 5-Iodo-2-methyl-N-propylaniline
Functional Group / BondExpected Frequency Range (cm⁻¹)Intensity & Peak ShapeDiagnostic Significance
Secondary N-H Stretch 3400 – 3310Weak, single sharp bandDifferentiates from primary amine precursors (which show two bands).
Aliphatic C-H Stretch 2960 – 2850Medium, multiple bandsConfirms the presence of the N-propyl and 2-methyl aliphatic chains.
Aromatic C=C Stretch 1600 – 1450Medium to StrongValidates the aromatic aniline core.
Aromatic C-N Stretch 1350 – 1250StrongConfirms the carbon-nitrogen linkage of the aniline.
Aromatic C-H Bend (OOP) 860 – 800 & 800 – 740Strong, two distinct bandsConfirms the 1,2,5-trisubstitution pattern of the benzene ring.
C-I Stretch 600 – 500Strong, sharpValidates the presence of the heavy halogen (Iodine).

Methodological Causality: Why ATR-FTIR Outperforms KBr Transmission

When validating 5-Iodo-2-methyl-N-propylaniline, the choice of sample introduction is not merely a matter of convenience—it is a matter of analytical integrity.

Historically, transmission FTIR using Potassium Bromide (KBr) pellets was the gold standard. However, KBr is highly hygroscopic. During the grinding and pressing phase, KBr rapidly absorbs atmospheric moisture, which manifests as a massive, broad O-H stretching band between 3600 and 3200 cm⁻¹. This moisture artifact completely swallows the weak, single N-H stretch (3400–3310 cm⁻¹) of our secondary amine. If the N-H region is obscured, it becomes impossible to detect trace primary amine impurities (e.g., unreacted 5-Iodo-2-methylaniline), compromising the purity validation of the intermediate.

Conversely, ATR-FTIR utilizing a monolithic diamond crystal requires no sample dilution or matrix preparation . The sample is pressed directly onto the crystal, eliminating moisture interference and preserving the pristine baseline required to resolve the secondary N-H stretch. Furthermore, ATR provides superior baseline stability in the low-frequency region (600–400 cm⁻¹), which is critical for accurately integrating the C-I stretch .

Table 2: Performance Comparison for Halogenated Secondary Anilines
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
N-H Stretch Resolution Excellent: Pristine baseline allows detection of single vs. double bands.Poor: Often obscured by hygroscopic water absorption (O-H stretch).
C-I Stretch Detection Excellent: Flat baseline in the 600-500 cm⁻¹ region.Variable: Baseline tilting due to light scattering if grinding is uneven.
Sample Recovery Non-destructive: 100% recovery possible.Destructive: Sample is permanently embedded in the salt matrix.
Preparation Time < 1 minute (Direct application).5 - 10 minutes (Grinding, pressing under vacuum).

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodologies incorporate internal checks to guarantee spectral fidelity.

Protocol A: ATR-FTIR Validation (Recommended Gold Standard)

This protocol is optimized for high-purity pharmaceutical intermediates.

  • System Initialization & Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in spectroscopic-grade isopropanol. Allow to air dry.

  • Blank Verification (Self-Validation Step): Run a preliminary scan of the empty, clean crystal. The resulting spectrum must show a flat line (transmittance > 99%) across the 4000–400 cm⁻¹ range, ensuring zero carryover.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and atmospheric water vapor.

  • Sample Application: Place approximately 2–5 mg of 5-Iodo-2-methyl-N-propylaniline directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures maximum optical contact between the sample and the evanescent wave, yielding reproducible peak intensities.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background.

  • Spectral Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the infrared beam, ensuring peak ratios match standard transmission libraries.

Protocol B: KBr Pellet Transmission (Legacy Alternative)

Provided for comparative baseline analysis or legacy monograph compliance.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours prior to use to minimize moisture.

  • Sample Dilution: Weigh ~1 mg of 5-Iodo-2-methyl-N-propylaniline and ~100 mg of the dried KBr.

  • Milling: Transfer to an agate mortar. Grind vigorously for 1–2 minutes until a homogeneous, fine powder is achieved. Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply a vacuum to remove trapped air, then press at 10 tons of force for 2 minutes.

  • Data Acquisition: Place the translucent pellet into the transmission holder. Run the scan (32 scans, 4 cm⁻¹ resolution) against an empty chamber background.

Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FTIR validation process, highlighting the critical decision gates for identifying 5-Iodo-2-methyl-N-propylaniline.

FTIR_Workflow Start Sample: 5-Iodo-2-methyl-N-propylaniline Prep ATR Sample Introduction (No Matrix Dilution) Start->Prep Acquisition Data Acquisition (Diamond Crystal, 4000-400 cm⁻¹) Prep->Acquisition Analysis Spectral Fingerprinting & Peak Integration Acquisition->Analysis NH_Check Check 3400-3310 cm⁻¹: Single N-H Band? Analysis->NH_Check CI_Check Check 600-500 cm⁻¹: Strong C-I Band? Analysis->CI_Check Pass Validation Confirmed: Pure Secondary Iodo-Aniline NH_Check->Pass Yes Fail Validation Failed: Primary Amine Impurity Detected NH_Check->Fail No (Double Band) CI_Check->Pass Yes

Figure 1: ATR-FTIR analytical workflow for the validation of halogenated secondary anilines.

References

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • ACS Publications. A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry.
  • ScienceDirect. Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
Comparative

LC-MS/MS quantification methods for 5-Iodo-2-methyl-N-propylaniline

An In-Depth Comparative Guide to LC-MS/MS Quantification Methods for 5-Iodo-2-methyl-N-propylaniline in Human Plasma In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to LC-MS/MS Quantification Methods for 5-Iodo-2-methyl-N-propylaniline in Human Plasma

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive comparison of two widely adopted sample preparation methodologies for the quantification of 5-Iodo-2-methyl-N-propylaniline, a representative N-alkylaniline compound, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Our focus is to move beyond mere procedural lists and delve into the causality behind methodological choices. We will objectively compare a rapid Protein Precipitation (PPT) method with a more selective Solid-Phase Extraction (SPE) protocol. This comparison is grounded in the principles of bioanalytical method validation as outlined by regulatory bodies like the FDA, ensuring that each described protocol is a self-validating system designed for scientific rigor.[1][2][3]

The Analytical Challenge: Matrix Effects

The primary challenge in bioanalysis is not just detecting the analyte, but doing so accurately and reproducibly within a complex biological matrix like plasma.[4] Endogenous components such as phospholipids, proteins, and salts can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[5][6] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, causing significant errors in quantification.[7][8] The choice of sample preparation technique is the most critical factor in mitigating these effects.[4][9]

Methodology Comparison: Speed vs. Selectivity

We present two distinct workflows for the extraction of 5-Iodo-2-methyl-N-propylaniline from human plasma.

  • Method A: Protein Precipitation (PPT): Favored for its simplicity, speed, and low cost, making it ideal for high-throughput screening in early discovery phases.[10] However, it provides minimal sample cleanup, often resulting in significant matrix effects.[9][11]

  • Method B: Solid-Phase Extraction (SPE): A more sophisticated technique that provides superior sample cleanup by separating the analyte from matrix components based on physical and chemical properties.[10][12] While more time-consuming and costly, SPE is crucial for developing robust and sensitive assays required for regulatory submissions.

Visualizing the Workflows

The following diagrams illustrate the procedural differences between the two methods.

Protein_Precipitation_Workflow cluster_0 Method A: Protein Precipitation (PPT) Workflow plasma 100 µL Plasma Sample is Add Internal Standard (IS) plasma->is ppt Add 300 µL Acetonitrile (Precipitating Agent) is->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (14,000 g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: High-level workflow for the Protein Precipitation (PPT) method.

Solid_Phase_Extraction_Workflow cluster_1 Method B: Solid-Phase Extraction (SPE) Workflow cluster_pre cluster_spe cluster_post plasma 200 µL Plasma Sample is Add Internal Standard (IS) plasma->is acidify Add 200 µL 4% H3PO4 (Acidify & Dilute) is->acidify load Load Pre-treated Sample acidify->load condition Condition Cartridge (1 mL MeOH) equilibrate Equilibrate Cartridge (1 mL H2O) condition->equilibrate equilibrate->load wash1 Wash 1 (1 mL 5% MeOH in H2O) load->wash1 wash2 Wash 2 (1 mL ACN) wash1->wash2 elute Elute Analyte (1 mL 5% NH4OH in ACN) wash2->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) method.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating quality control (QC) samples at low, medium, and high concentrations to assess accuracy and precision.

Shared Materials & Instrumentation
  • Analyte & Internal Standard (IS): 5-Iodo-2-methyl-N-propylaniline and a stable isotope-labeled (SIL) internal standard (e.g., 5-Iodo-2-methyl-N-propylaniline-d7) are recommended. A SIL-IS is the gold standard as it co-elutes and experiences similar matrix effects, providing the most effective compensation.[6]

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II).

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source.

  • Software: Agilent MassHunter for data acquisition and quantitative analysis.

Method A: Protein Precipitation (PPT) Protocol
  • Sample Preparation: Aliquot 100 µL of human plasma (or calibration standards/QC samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) Protocol

Causality: We select a mixed-mode cation exchange SPE cartridge. At an acidic pH, the N-propylamine group of our analyte will be positively charged, binding strongly to the cation exchange sorbent. This allows for rigorous washing with organic solvents to remove neutral and acidic interferences like phospholipids.[13]

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a clean tube. Add 10 µL of the SIL-IS working solution. Add 200 µL of 4% phosphoric acid in water to acidify the sample and reduce viscosity. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Wash Step 1 (Aqueous): Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash Step 2 (Organic): Wash with 1 mL of acetonitrile to remove less polar, neutral interferences like lipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[14]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters are a robust starting point for method development for N-alkylanilines.[15][16]

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase Column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar compounds like N-alkylanilines.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte ionization (protonation) for positive mode ESI and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic efficiency.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and system pressure.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min.A gradient elution is necessary to elute the analyte with a good peak shape and clean the column of late-eluting matrix components.
Injection Volume 5 µLBalances sensitivity with the need to avoid column overloading.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atom in the N-propylaniline structure is readily protonated, making it highly suitable for positive ion detection.
MRM Transitions Analyte: 276.0 -> 118.1 (Quantifier), 276.0 -> 234.0 (Qualifier)IS (d7): 283.0 -> 125.1 (Quantifier)Hypothesized: Precursor [M+H]+. Product ions correspond to fragmentation of the propyl chain and loss of iodine.
Source Parameters Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Capillary Voltage: 3500 VThese are typical starting parameters that must be optimized to maximize signal for the specific analyte.[17]

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data expected from the two methods, based on established principles of bioanalytical chemistry.[10][18] The acceptance criteria are based on FDA Bioanalytical Method Validation Guidance.[1][2]

Validation ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)FDA Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quant. (LLOQ) 1.0 ng/mL0.1 ng/mLSignal-to-Noise > 10; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) -12% to +10%-5% to +4%Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) < 15%< 8%≤15% (≤20% at LLOQ)
Recovery (%) 85 - 95%92 - 102%Consistent, precise, and reproducible
Matrix Effect (%) 25% (Ion Suppression)< 5%CV of IS-normalized matrix factor ≤15%

As the data illustrates, while the PPT method can meet regulatory criteria, its performance, particularly concerning the LLOQ and matrix effect, is significantly inferior to the SPE method. The cleaner extract from SPE allows for a 10-fold improvement in sensitivity and virtually eliminates ion suppression, leading to more reliable and accurate data.

Conclusion and Recommendations

The choice between Protein Precipitation and Solid-Phase Extraction is a strategic decision dictated by the stage of drug development and the required data quality.

  • Protein Precipitation (PPT) is a fit-for-purpose tool for high-throughput, early-stage discovery studies where speed is paramount and a general understanding of compound exposure is sufficient. Its simplicity and low cost are major advantages.

  • Solid-Phase Extraction (SPE) is the superior choice for regulated bioanalysis supporting late-stage preclinical and all clinical studies. Its ability to produce a cleaner sample extract significantly reduces matrix effects, enhances sensitivity, and improves overall data accuracy and robustness.[10][18] This level of reliability is non-negotiable for data intended for regulatory submission.

For the development of a definitive quantitative assay for 5-Iodo-2-methyl-N-propylaniline, Method B (Solid-Phase Extraction) is strongly recommended. The initial investment in method development time and cost is far outweighed by the generation of high-quality, defensible data that will withstand regulatory scrutiny and provide a solid foundation for critical drug development decisions.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. National Center for Biotechnology Information. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Licea-Perez, H., & Wang, S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Regalado, E. L. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • De Pra, M., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

  • Jayasundera, C., et al. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016, August 19). Bioanalysis Zone. [Link]

  • HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. (2025, September 19). PatSnap. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. [Link]

  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides. (2013, April 24). Agilent Technologies. [Link]

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Safety & Regulatory Compliance

Safety

5-Iodo-2-methyl-N-propylaniline proper disposal procedures

As a highly specialized halogenated aromatic amine, 5-Iodo-2-methyl-N-propylaniline presents unique logistical and safety challenges in laboratory and manufacturing environments. The presence of both an alkylated amine g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized halogenated aromatic amine, 5-Iodo-2-methyl-N-propylaniline presents unique logistical and safety challenges in laboratory and manufacturing environments. The presence of both an alkylated amine group and a heavy halogen (iodine) significantly alters its physicochemical hazard profile compared to basic anilines.

This guide provides drug development professionals and analytical chemists with field-proven, causality-driven protocols for the safe handling, deactivation, and commercial disposal of this compound.

Causality-Driven Safety & Handling Logistics

Before initiating any disposal protocol, it is critical to understand the mechanistic hazards of 5-Iodo-2-methyl-N-propylaniline.

  • Dermal Toxicity via Lipophilicity: The addition of the iodine atom and the N-propyl chain significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted aniline. This facilitates rapid dermal absorption, which can lead to systemic toxicity, including methemoglobinemia (the oxidation of hemoglobin to a form incapable of binding oxygen).

  • Required PPE: Personnel must use EN374-compliant chemical-resistant nitrile gloves, a chemical face shield, and a fully operational fume hood to prevent both vapor inhalation and dermal permeation 1.

Disposal Pathway Decision Matrix

The disposal of 5-Iodo-2-methyl-N-propylaniline is dictated by the volume of waste generated. Small-scale analytical waste can be chemically deactivated in-house, whereas bulk synthetic waste must be segregated for specialized commercial incineration.

DisposalWorkflow Start 5-Iodo-2-methyl-N-propylaniline Waste Generated Decision Volume & Capability? Start->Decision LabScale Small Scale (< 0.01 mol) Lab Deactivation Decision->LabScale Low volume Bulk Bulk Scale (> 0.01 mol) Commercial Disposal Decision->Bulk High volume Oxidation KMnO4 / H2SO4 Oxidation (8 hrs) LabScale->Oxidation Segregate Segregate as Halogenated Organic Waste Bulk->Segregate Neutralize Quench with NaHSO3 Neutralize to pH 7 Oxidation->Neutralize Drain Dispose as Aqueous Waste Neutralize->Drain Incinerate Rotary Kiln Incineration (>1100°C) Segregate->Incinerate Scrubber Caustic Scrubber (Neutralize HI gas) Incinerate->Scrubber

Workflow for 5-Iodo-2-methyl-N-propylaniline disposal based on scale.

Protocol A: Laboratory-Scale Chemical Deactivation

For small quantities (≤ 0.01 mol), in-house chemical deactivation is highly effective. Acidified potassium permanganate (KMnO₄) efficiently degrades aromatic amines by oxidatively cleaving the aromatic ring and the amine group, destroying the toxicophore and rendering the compound non-hazardous 2.

Step-by-Step Deactivation Methodology:

  • Acidic Solubilization: In a fully ventilated fume hood, prepare a solution of 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L reaction flask. Slowly dissolve up to 0.01 mol of 5-Iodo-2-methyl-N-propylaniline into the acidic solution. Causality: The acid protonates the amine, increasing its aqueous solubility and preparing it for oxidation.

  • Oxidative Cleavage: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the flask. Stir gently to ensure homogenization.

  • Incubation: Allow the solution to stand at room temperature for a minimum of 8 hours. This extended residence time ensures complete oxidative degradation of the stable halogenated aromatic ring 3.

  • Self-Validating Quench: To reduce the unreacted, highly reactive permanganate, slowly add solid sodium hydrogen sulfite (NaHSO₃) dropwise/in small portions. Validation: Continue addition until the deep purple color of the solution completely disappears, turning clear or slightly brown. This visual shift guarantees the strong oxidizer has been fully quenched [[2]]().

  • Neutralization & Disposal: Neutralize the clear solution to approximately pH 7 using dilute sodium hydroxide (NaOH). Once neutralized, the deactivated aqueous mixture can be safely disposed of down the drain with copious amounts of water, in accordance with local environmental regulations 3.

Protocol B: Bulk Waste Segregation & Commercial Incineration

Bulk quantities of 5-Iodo-2-methyl-N-propylaniline cannot be chemically deactivated efficiently and must never be sent to standard municipal thermal oxidizers. Combustion of this compound generates highly corrosive hydrogen iodide (HI) gas, which destroys refractory linings and causes environmental acid rain 4.

Step-by-Step Bulk Logistics:

  • Containerization: Collect all liquid and solid waste (including contaminated pipette tips and weighing paper) in UN-certified, leak-proof jerry cans. Do not fill containers beyond 90% capacity to allow for vapor expansion 5.

  • Strict Segregation: Label the container clearly as "Halogenated Organic Waste - Contains Iodine." Do not mix with non-halogenated solvents, as this severely complicates the commercial incineration process and increases disposal costs 1.

  • Rotary Kiln Incineration: Transfer the waste to a licensed hazardous waste contractor equipped with a Rotary Kiln Incinerator. To ensure a 99.99% destruction and removal efficiency (DRE) of the halogenated organics, the incinerator must operate at a minimum of 1100°C (2000°F) with a 1.0-second gas-phase residence time 4.

  • Post-Combustion Scrubbing: Ensure the contractor's facility utilizes a post-oxidation caustic acid gas scrubber. This is a non-negotiable requirement to neutralize the evolved HI gas into harmless iodide salts before atmospheric venting 6.

Quantitative Disposal Parameters Summary

The following table summarizes the critical operational parameters required to guarantee the safe destruction of 5-Iodo-2-methyl-N-propylaniline across both methodologies.

ParameterLab-Scale Deactivation (Oxidation)Commercial Incineration (Rotary Kiln)
Capacity / Scale ≤ 0.01 mol per batchBulk (up to 25 kg per UN-certified drum)
Primary Reagent / Energy 0.2 M KMnO₄ in 1.7 N H₂SO₄Thermal energy via auxiliary fuel
Operating Temperature Room Temperature (~20-25°C)≥ 1100°C (2000°F)
Residence / Reaction Time 8 hours≥ 1.0 second (gas phase)
Hazard Mitigation Strategy NaHSO₃ reduction of excess oxidantsCaustic liquid scrubbing of HI acid gas
Final Waste Stream Neutralized aqueous drain wasteSolid ash (landfill) and scrubber liquor

Sources

Handling

Personal protective equipment for handling 5-Iodo-2-methyl-N-propylaniline

Comprehensive Safety & Operational Guide: Handling 5-Iodo-2-methyl-N-propylaniline Introduction & Chemical Profiling 5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) is a secondary halogenated aromatic amine utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 5-Iodo-2-methyl-N-propylaniline

Introduction & Chemical Profiling

5-Iodo-2-methyl-N-propylaniline (CAS: 1694178-60-3) is a secondary halogenated aromatic amine utilized as a high-value intermediate in advanced organic synthesis and drug development[1]. While chemically indispensable, its structural features—specifically the lipophilic iodine atom and alkyl groups attached to the aniline core—confer significant occupational hazards by increasing cell membrane penetration[2]. The primary operational risk is its ability to rapidly cross dermal and respiratory barriers, leading to acute systemic toxicity[3]. Handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols that go beyond standard laboratory precautions.

The Causality of Risk: Why Standard PPE is Insufficient

In laboratory environments, standard nitrile gloves provide excellent protection against aqueous solutions but possess dangerously limited breakthrough times against highly lipophilic halogenated anilines[4].

Once absorbed through the skin or respiratory tract, aniline derivatives undergo hepatic N-oxidation via CYP450 enzymes to form highly reactive N-hydroxy metabolites, such as phenylhydroxylamines[5]. These active metabolites enter erythrocytes and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin (MetHb)[6]. MetHb is physiologically incapable of binding oxygen, leading to insidious tissue hypoxia, cyanosis, and potentially fatal hemolytic anemia[7]. Because the onset of methemoglobinemia can be delayed for hours post-exposure, preventing initial contact through specialized, multi-layered PPE is the only acceptable operational standard[6].

Mechanism A 5-Iodo-2-methyl- N-propylaniline B Hepatic N-Oxidation (CYP450) A->B C N-hydroxy Metabolite (Phenylhydroxylamine) B->C D Erythrocyte Penetration C->D E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E F Methemoglobinemia & Hypoxia E->F

Caption: Pathophysiological mechanism of halogenated aniline-induced methemoglobinemia.

Risk Assessment & Hazard Matrix

To effectively mitigate exposure, personnel must understand the relationship between the compound's physicochemical properties and its clinical manifestations.

Hazard RoutePhysicochemical DriverClinical ManifestationRequired Mitigation Strategy
Dermal High lipophilicity (LogP)Systemic absorption, MethemoglobinemiaDouble-gloving (Nitrile inner, Viton®/Neoprene outer)
Inhalation Volatilization at room tempHypoxia, Cyanosis, CNS depressionFume hood (≥100 fpm) + OV/AG Respirator
Ocular Direct mucosal contactSevere irritation, Corneal damageFull-face shield + Chemical splash goggles
Environmental Halogenated aromatic stabilityHigh aquatic toxicitySegregated incineration, zero drain disposal

Core PPE Protocol (The "Armor")

A self-validating safety system relies on specialized materials engineered to block specific chemical classes.

  • Hand Protection (Mandatory Double-Gloving):

    • Inner Layer: Extended-cuff nitrile gloves (provides dexterity and a baseline contamination indicator).

    • Outer Layer: Viton® or Neoprene gloves. These elastomers provide superior chemical resistance and extended breakthrough times against halogenated aromatic amines compared to standard nitrile[4].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls are compromised, or if bulk transfer is required outside a closed system, personnel must use a NIOSH-approved air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges[4].

  • Body Protection: A chemically resistant Tychem® suit or a heavy-duty, fluid-resistant impermeable lab coat.

  • Eye Protection: Chemical safety splash goggles paired with a full-face shield to completely eliminate the risk of mucosal absorption[4].

PPE_Workflow Start Pre-Entry Fume Hood Verification InnerGloves 1. Don Inner Gloves (Extended-Cuff Nitrile) Start->InnerGloves Suit 2. Don Chem-Resistant Suit (Tychem/Polyethylene) InnerGloves->Suit Respirator 3. Don APR Respirator (OV/AG Cartridges) Suit->Respirator Eyes 4. Don Splash Goggles & Face Shield Respirator->Eyes OuterGloves 5. Don Outer Gloves (Viton / Neoprene) Eyes->OuterGloves Seal 6. Tape/Seal Glove Interfaces OuterGloves->Seal Ready Ready for Chemical Handling Seal->Ready

Caption: Step-by-step PPE donning sequence for handling high-risk halogenated anilines.

Operational Workflow & Engineering Controls

  • Pre-Operation Verification: Ensure the fume hood face velocity is ≥100 fpm. Verify all PPE is free of micro-tears.

  • Static Control: Halogenated anilines can carry static charges. Use an anti-static gun (e.g., Zerostat) on weighing spatulas and boats to prevent the aerosolization of toxic particulates.

  • Closed-System Transfer: Weigh the compound in a closed analytical balance enclosure inside the fume hood. Use sealed, septum-capped vials for transferring the compound to the primary reaction vessel.

  • Chemical Decontamination: After use, wipe down all surfaces with a slightly acidic solution (e.g., 1% acetic acid). Causality note: This converts any residual free-base aniline into its highly water-soluble, non-volatile salt form, which can then be safely removed with a standard solvent wipe.

Emergency Response & Disposal Plan

Spill Response:

  • Evacuate the immediate area and allow any aerosols to settle.

  • Do NOT use combustible absorbents like sawdust, as halogenated anilines can be reactive[8]. Use only inert, non-combustible absorbents (e.g., vermiculite, dry sand)[9].

  • Sweep up mechanically using non-sparking tools and place in a sealed, labeled hazardous waste container.

Exposure Response:

  • Dermal Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[8]. Causality note: Soap is critical to emulsify and remove the highly lipophilic chemical; water alone is insufficient.

  • Systemic/Inhalation: Move the victim to fresh air immediately. Monitor for signs of cyanosis (bluish tint to lips, nail beds, or skin). The specific medical antidote for aniline-induced methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to accelerate the enzymatic reduction of MetHb back to functional hemoglobin[5].

Disposal Protocol: Halogenated anilines are highly toxic to aquatic life. All contaminated consumables (outer gloves, wipes, weigh boats, and absorbent materials) must be segregated into dedicated solid hazardous waste containers. They must be slated for high-temperature incineration at an EPA-approved facility[9]. Never flush aniline derivatives or their neutralized salts down laboratory drains.

References

  • 5-Iodoindoline / 5-Iodo-2-methyl-N-propylaniline Catalog Data - BLD Pharm.1

  • Medical Management Guidelines for Aniline - Agency for Toxic Substances and Disease Registry (ATSDR), CDC. 6

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PubMed Central (PMC).5

  • Mechanistic Study on Aniline-Induced Erythrocyte Toxicity - Srce.hr. 2

  • Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PubMed Central (PMC). 7

  • 4-Chloro-2,6-Difluoroaniline Safety & PPE Guidelines - Benchchem. 4

  • Proper Disposal of 3-Chloro-5-iodoaniline: A Guide - Benchchem. 9

  • 4-Bromoaniline Compound Summary (Skin Absorption Hazards) - PubChem, NIH. 3

  • 3-Chloroaniline Formula & Emergency Response - ECHEMI. 8

Sources

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